METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE
Description
BenchChem offers high-quality METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(benzylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-15(19)13-9-5-6-10-14(13)18-16(20)17-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEDLYNZXVQNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Unveiling the Biological Landscape of METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE: A Framework for Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE represents a novel chemical entity with undetermined biological targets. This technical guide provides a comprehensive framework for the systematic identification and validation of its molecular targets. By dissecting its structural motifs—a methyl anthranilate core, a benzyl group, and a carbamoyl linker—we infer potential bioactivities based on known analogs, suggesting avenues in anti-inflammatory, antimicrobial, and anticancer research. This document outlines a multi-pronged strategy commencing with robust in silico predictive modeling to generate initial hypotheses. We then detail a suite of experimental protocols for both direct biochemical target isolation and biophysical validation of interactions, including affinity chromatography-mass spectrometry, surface plasmon resonance, and the cellular thermal shift assay (CETSA). The causality behind each experimental choice is explained, ensuring a self-validating and scientifically rigorous workflow. This guide is designed to be an essential resource for researchers embarking on the characterization of this and other novel small molecules, providing a clear path from compound to validated biological target.
Structural Deconstruction and Preliminary Assessment
The rational investigation of a novel compound begins with an analysis of its chemical structure. METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE is composed of three key moieties that inform its potential pharmacological profile:
-
Methyl Anthranilate Core: Anthranilic acid and its derivatives are known pharmacophores with a wide range of biological activities. They are precursors in the biosynthesis of alkaloids and other natural products.[1][2] Derivatives have shown anti-inflammatory, analgesic, and antimicrobial properties.[3][4] Some anthranilate sulfonamides have been reported as inhibitors of methionine aminopeptidase-2 (MetAP-2) and matrix metalloproteinases (MMPs), suggesting potential anticancer applications.[3][4]
-
Benzylcarbamoyl Group: The benzylcarbamoyl moiety has been utilized in various therapeutic contexts. For instance, it serves as a protecting group in the synthesis of complex oligosaccharides and has been incorporated into antibacterial agents.[5][6][7] N-(Benzylcarbamoyl) substituted benzamides have demonstrated antibacterial and antifungal activity.[8][9]
-
Methyl Ester: The methyl ester group can influence the compound's solubility, membrane permeability, and metabolic stability, potentially acting as a prodrug feature that is hydrolyzed in vivo.
This structural amalgamation suggests that METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE may interact with targets associated with inflammation, microbial pathways, or cancer-related enzymes.
In Silico Target Prediction: A Hypothesis-Generating Engine
Before embarking on resource-intensive experimental work, computational methods can efficiently screen vast biological space to predict potential targets, saving time and cost.[10][11] This in silico approach generates a tractable list of candidate proteins for subsequent experimental validation.[12][13]
Ligand-Based and Structure-Based Approaches
The prediction process typically follows two parallel paths:
-
Ligand-Based Methods: These methods operate on the principle that structurally similar molecules often have similar biological targets.[14] The structure of METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE can be converted into a molecular fingerprint and compared against databases of known active compounds (e.g., ChEMBL, PubChem).[15]
-
Structure-Based Methods (Reverse Docking): If the 3D structure of potential protein targets is known, reverse docking can computationally predict the binding affinity of the compound to a library of protein binding sites.[16] This method evaluates the complementarity of the small molecule to the target's active or allosteric sites.
A generalized workflow for in silico target prediction is depicted below.
Sources
- 1. Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. casopisi.junis.ni.ac.rs [casopisi.junis.ni.ac.rs]
- 3. excli.de [excli.de]
- 4. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 1beta-methyl-2-[5-(2-N-substituted aminoethylcarbamoyl)pyrrolidin-3-ylthio]carbapenem derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2- O- N-Benzylcarbamoyl as a Protecting Group To Promote β-Selective Glycosylation and Its Applications in the Stereoselective Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 14. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Versatility of the Urea Scaffold: An In-depth Technical Guide for Drug Development Professionals
Abstract
The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its capacity to form stable, directional hydrogen bonds allows it to mimic peptide backbones and engage with a wide array of biological targets. This versatility has led to the development of a multitude of urea-containing drugs with diverse therapeutic applications. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core therapeutic applications of urea derivatives. We will delve into their roles as kinase inhibitors in oncology, anticonvulsants for neurological disorders, anti-inflammatory agents, and antiviral compounds. For each area, we will explore the underlying mechanisms of action, discuss structure-activity relationships, and provide detailed, field-proven experimental protocols for their synthesis and evaluation.
Urea Derivatives as Kinase Inhibitors in Oncology
The aberrant signaling of protein kinases is a fundamental driver of cancer. Urea derivatives have emerged as a highly successful class of kinase inhibitors, with several approved drugs making a significant impact in oncology. The urea moiety often acts as a critical hinge-binding element, anchoring the small molecule to the ATP-binding site of the kinase.
Mechanism of Action: Targeting the Kinase Hinge Region
A prominent mechanism of action for many urea-based kinase inhibitors is their function as "Type II" inhibitors. These molecules bind to and stabilize the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped. The urea group typically forms two key hydrogen bonds: one with the side chain of a conserved glutamate in the αC-helix and another with the backbone amide of the DFG aspartate. This stabilizes the inactive state and prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity.
Sorafenib , a multi-kinase inhibitor, exemplifies this mechanism. It potently inhibits RAF kinases, VEGFR, and PDGFR, all crucial for tumor growth and angiogenesis.[1] The diaryl urea core of sorafenib is central to its inhibitory activity.[2]
Sources
Methodological & Application
The Strategic Utility of METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE as a Precursor to Fused Heterocycles
This document delineates the synthesis and application of METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE, a versatile yet underexplored chemical intermediate. While direct literature on this specific molecule is sparse, its structural motifs—a methyl anthranilate core N-functionalized with a benzylcarbamoyl group—position it as a highly valuable precursor for the synthesis of complex heterocyclic scaffolds. This guide provides a scientifically grounded, predictive framework for its preparation and subsequent transformation into quinazoline-2,4(1H,3H)-diones, a class of compounds of significant interest in medicinal chemistry and drug development. The protocols herein are built upon well-established reactivity principles of N-acyl and N-ureido anthranilates.
Introduction: Unlocking Heterocyclic Diversity
METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE belongs to the family of N-substituted anthranilic acid derivatives, which are pivotal building blocks in organic synthesis.[1][2] The strategic placement of a urea-type linkage ortho to a methyl ester on a benzene ring creates a system primed for intramolecular cyclization. This arrangement is a classical approach for the construction of fused nitrogen-containing heterocycles, most notably quinazolinones.[3][4] The benzyl group introduces a lipophilic moiety and a potential point for further functionalization, making the resulting heterocyclic products attractive for structure-activity relationship (SAR) studies in drug discovery programs.
This application note will first detail a robust protocol for the synthesis of METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE from readily available starting materials. Subsequently, a comprehensive protocol for its principal application—the base-mediated intramolecular cyclization to 3-benzylquinazoline-2,4(1H,3H)-dione—will be presented.
PART 1: Synthesis of METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE
The most direct and efficient method for the synthesis of the target intermediate is the reaction of methyl 2-aminobenzoate (methyl anthranilate) with benzyl isocyanate. This reaction proceeds via nucleophilic attack of the primary amine of methyl anthranilate on the electrophilic carbonyl carbon of the isocyanate, forming a stable urea linkage.
Experimental Protocol: Synthesis of the Intermediate
Materials:
-
Methyl 2-aminobenzoate (Methyl Anthranilate)
-
Benzyl isocyanate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-aminobenzoate (1.0 equivalent).
-
Dissolve the methyl 2-aminobenzoate in anhydrous DCM or THF (approximately 0.2 M concentration).
-
With vigorous stirring, add benzyl isocyanate (1.05 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting methyl anthranilate is consumed.
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid is triturated with a non-polar solvent such as hexane or diethyl ether to remove any unreacted starting materials.
-
The solid product, METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE, is collected by filtration, washed with cold non-polar solvent, and dried under vacuum. The product is typically of high purity and can be used in the next step without further purification.
Causality of Experimental Choices:
-
Inert Atmosphere: While not strictly necessary for this specific reaction, it is good practice to exclude moisture, which can react with the isocyanate to form an unstable carbamic acid that decomposes to benzylamine and CO₂.
-
Anhydrous Solvent: Ensures that the isocyanate reacts preferentially with the desired amine.
-
Slight Excess of Isocyanate: A small excess of benzyl isocyanate ensures complete consumption of the methyl anthranilate.
-
Trituration: This is an effective and simple purification method for this reaction, as the product is a stable, often crystalline solid with low solubility in non-polar solvents, while the starting materials are more soluble.
Visualization of the Synthetic Workflow
Caption: Synthesis of the target intermediate.
PART 2: Application in the Synthesis of 3-Benzylquinazoline-2,4(1H,3H)-dione
The synthesized METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE is an ideal precursor for the synthesis of 3-benzylquinazoline-2,4(1H,3H)-dione via a base-mediated intramolecular cyclization. This transformation involves the deprotonation of the urea nitrogen followed by nucleophilic attack on the ester carbonyl, with subsequent elimination of methanol.
Experimental Protocol: Cyclization to a Quinazolinedione
Materials:
-
METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE
-
Sodium methoxide (NaOMe) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Methanol or THF
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE (1.0 equivalent) in anhydrous methanol (if using NaOMe) or THF (if using KOtBu) to a concentration of approximately 0.1-0.2 M.
-
Add a catalytic to stoichiometric amount of a strong base, such as sodium methoxide (0.2-1.1 equivalents) or potassium tert-butoxide (0.2-1.1 equivalents), to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a dilute aqueous acid (e.g., 1 M HCl) to a pH of ~7.
-
The product, 3-benzylquinazoline-2,4(1H,3H)-dione, will often precipitate from the solution upon neutralization.
-
Collect the solid product by filtration, wash with water and then a small amount of cold methanol.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford the pure quinazolinedione.
Causality of Experimental Choices:
-
Strong Base: A strong, non-nucleophilic (or minimally nucleophilic) base is required to deprotonate the urea nitrogen, initiating the cyclization. Sodium methoxide in methanol is a common and effective choice.[3]
-
Reflux Conditions: Heating accelerates the rate of the intramolecular cyclization, leading to shorter reaction times.
-
Neutralization: This step is crucial to quench the reaction and protonate the final product, facilitating its precipitation and isolation.
-
Recrystallization: This is a standard and effective method for purifying the final solid product to a high degree of purity.
Visualization of the Application Workflow
Caption: Cyclization to the quinazolinedione product.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Starting Materials | Key Transformation |
| METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE | C₁₆H₁₆N₂O₃ | 284.31 | Methyl 2-aminobenzoate, Benzyl isocyanate | Urea formation |
| 3-Benzylquinazoline-2,4(1H,3H)-dione | C₁₅H₁₂N₂O₂ | 252.27 | METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE | Intramolecular Cyclization |
Conclusion
METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE serves as a readily accessible and highly effective intermediate for the synthesis of 3-substituted quinazoline-2,4(1H,3H)-diones. The protocols detailed in this guide are based on established and reliable chemical transformations, offering a clear pathway for researchers in synthetic and medicinal chemistry to access this important class of heterocyclic compounds. The straightforward nature of both the intermediate's synthesis and its subsequent cyclization makes this a valuable route for the generation of compound libraries for biological screening and the development of novel therapeutic agents.
References
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and other nitrogen-containing heterocycles. Journal of the American Chemical Society, 124(50), 14844-14845.
- Various authors. (n.d.). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Publishing.
- Various authors. (n.d.). Screening of cyclization of methyl 2‐(3‐(4‐methoxy‐phenyl)ureido)benzoate using different catalyst.
- Various authors. (2021).
- Various authors. (n.d.).
- Various authors. (n.d.). Process for the preparation of alkyl n-alkylanthranilate.
- Various authors. (2025). Trimethylsilyl Polyphosphate Promoted Efficient Synthesis of 4(3H)
-
Various authors. (2007). Synthesis and antihypertensive activity of novel 3-benzyl-2-substituted-3H-[1][5][6]triazolo[5,1-b]quinazolin-9-ones. PubMed.
- Various authors. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI.
- Kornet, M. J. (1973). Reaction of methyl 2-(2',2'-bis(carbethoxy)vinylamino)benzoate with hydrazine. Journal of Pharmaceutical Sciences, 62(5), 834-835.
- Various authors. (n.d.). Synthesis of Quinazolinones Using 2-Iodo-5-methylbenzoic Acid. Benchchem.
- Various authors. (2026). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. PMC.
- Various authors. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review.
- Various authors. (n.d.).
- Various authors. (2019).
- Poor, M. A., et al. (2019). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)
- Various authors. (n.d.). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. PMC.
- Various authors. (2025). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Organic & Biomolecular Chemistry.
- Various authors. (2014). Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. PubMed.
- Various authors. (n.d.). Synthesis of 3‐aryl‐2,4(1H,3H)‐quinazolinedione 154.
- Various authors. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)
- Various authors. (n.d.). Process for preparing n-methyl anthranilic acid methylester.
- Łukasik, E., & Wróbel, Z. (2014). 2-(Arylamino)aryliminophosphoranes as Easily Available and Convenient Starting Materials in the Synthesis of 1,2,3-Benzotriazoles. Synlett, 25(14), 1987-1990.
- Various authors. (2016).
- Various authors. (n.d.). Multiplicity of Diverse Heterocycles from Polymer-Supported α-Acylamino Ketones. PMC.
- Various authors. (n.d.).
- Various authors. (2023).
- Lunker, A. (2020).
- Various authors. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications.
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- 6. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Derivatization of Methyl 2-[(Benzylcarbamoyl)amino]benzoate for Targeted Enzyme Inhibition
Executive Summary & Pharmacological Rationale
Methyl 2-[(benzylcarbamoyl)amino]benzoate (commonly referred to as methyl 2-(3-benzylureido)benzoate) is a highly versatile pharmacophore in modern drug discovery. Structurally, it consists of an anthranilic acid core functionalized with an ortho-benzylurea moiety. This specific arrangement grants the molecule a dual utility: it acts as a direct, standalone modulator of metalloenzymes, and serves as an advanced synthetic intermediate for rigid heterocyclic inhibitors.
As a Senior Application Scientist, I approach this scaffold not just as a chemical structure, but as a tunable system. The causality behind its biological activity lies in its distinct functional zones:
-
The Urea Linkage: Functions as a bidentate ligand. In Human Carbonic Anhydrases (hCAs), the urea nitrogen and oxygen coordinate directly with the active-site zinc ion ( Zn2+ ), displacing the zinc-bound water molecule necessary for catalysis[1].
-
The Benzyl Ring: Acts as a lipophilic anchor. It projects into the hydrophobic pockets of target enzymes, generating critical π−π stacking interactions with residues such as L198 in hCA II[1].
-
The Methyl Ester: Serves as the primary site for intramolecular cyclization. By restricting the conformational flexibility of the linear urea through cyclization, we generate 4H-3,1-benzoxazin-4-ones [2] or quinazoline-2,4-diones [3]. These rigid heterocycles mimic the transition state of peptide bond cleavage, acting as potent, mechanism-based acylating agents against serine proteases like Human Leukocyte Elastase (HLE) and thrombin[2].
Quantitative Data: Enzyme Inhibition Profiles
The functionalization or cyclization of the core scaffold dictates its target orthogonality. The table below summarizes the structure-activity relationship (SAR) data driving experimental design.
| Derivative Class | Target Enzyme | Representative Activity ( Ki ) | Mechanistic Rationale |
| Linear Benzylureido Benzoates | hCA II, hCA XII | 60 - 90 μ M | Free urea N-H acts as a bidentate ligand for active site Zn2+ coordination[4]. |
| Halogenated Benzylureido Benzoates | hCA XII | 61.8 - 93.5 μ M | Meta/Para halogenation on the benzyl ring enhances hydrophobic pocket binding affinity[4]. |
| 4H-3,1-Benzoxazin-4-ones | Human Leukocyte Elastase | Sub- μ M | Rigid heterocyclic core acts as a mechanism-based acylating agent at the catalytic serine[2]. |
| Quinazoline-2,4-diones | Serine Proteases | Variable | N3-benzyl substitution occupies the S1 hydrophobic specificity pocket, preventing substrate entry[3]. |
Visualizations of Workflows and Mechanisms
Synthetic pathways for methyl 2-[(benzylcarbamoyl)amino]benzoate and its derivatives.
Structural mapping of the benzylureido benzoate pharmacophore to enzyme active sites.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, emphasizing the physical chemistry driving each step.
Protocol A: Synthesis of the Core Scaffold (Methyl 2-[(Benzylcarbamoyl)amino]benzoate)
This protocol establishes the linear urea linkage required for direct Carbonic Anhydrase inhibition or downstream cyclization.
Materials:
-
Methyl anthranilate (1.0 eq, e.g., 15.1 g, 0.10 mol)
-
Benzyl isocyanate (1.0 eq, e.g., 13.3 g, 0.10 mol)
-
Anhydrous Xylene or Tetrahydrofuran (THF) (120 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve methyl anthranilate in 80 mL of anhydrous xylene under an inert nitrogen atmosphere.
-
Addition: Dissolve benzyl isocyanate in 40 mL of anhydrous xylene. Meter this solution dropwise into the methyl anthranilate solution at room temperature (25°C) with vigorous stirring[3].
-
Causality & Rationale: The use of strictly anhydrous solvent is critical to prevent the hydrolysis of benzyl isocyanate into benzylamine, which would rapidly react with unconsumed isocyanate to form an inactive 1,3-dibenzylurea byproduct[5]. Dropwise addition manages the exothermic nucleophilic attack of the weakly nucleophilic anthranilate amine, preventing thermal degradation.
-
-
Maturation: Heat the batch to 110°C for 2 hours to ensure complete conversion, then allow it to cool to room temperature[3].
-
Isolation: Induce precipitation by reducing the solvent volume under vacuum or adding cold hexane. Filter the resulting white solid and wash with cold xylene.
-
Self-Validating Checkpoint: The reaction's progress is intrinsically validated by the precipitation of the urea product. A sharp melting point (approx. 84-85°C) and the presence of characteristic urea N-H stretches (~3300 cm⁻¹) in FTIR confirm the successful formation of the linear scaffold[5].
Protocol B: Base-Promoted Cyclization to 3-Benzylquinazoline-2,4(1H,3H)-dione
This protocol restricts the conformation of the linear urea, generating a rigid heterocycle optimized for serine protease inhibition.
Materials:
-
Methyl 2-[(benzylcarbamoyl)amino]benzoate (from Protocol A)
-
Sodium methoxide (30% solution in methanol, 0.1 eq)
-
Formic acid (85%, 0.2 eq)
Step-by-Step Methodology:
-
Activation: Suspend the linear urea intermediate in xylene. Meter in the methanolic sodium methoxide solution[3].
-
Causality & Rationale: The base-catalyzed cyclization requires a strong alkoxide to selectively deprotonate the proximal urea nitrogen. This deprotonation dramatically increases the nitrogen's nucleophilicity, driving an intramolecular acyl substitution at the methyl ester[3].
-
-
Cyclization & Distillation: Heat the mixture to 90°C for 2 hours. Actively distill off the methanol byproduct during this heating phase[3].
-
Causality & Rationale: According to Le Chatelier's principle, the continuous removal of the methanol byproduct shifts the thermodynamic equilibrium entirely toward the closed quinazoline-2,4-dione ring. Without distillation, the reaction stalls at an equilibrium state.
-
-
Quenching: Add the formic acid and stir at 90°C for an additional hour to neutralize the alkoxide catalyst[3].
-
Isolation: Cool the mixture to room temperature. Filter the heavy precipitate with suction, wash with xylene (3 × 25 mL), and dry under vacuum[3].
-
Self-Validating Checkpoint: The success of the cyclization is confirmed by a drastic shift in the physical properties: the melting point will elevate from ~85°C to >280°C[3]. Furthermore, FTIR spectroscopy will show the complete disappearance of the ester carbonyl stretch (~1690 cm⁻¹).
References[4] Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases - nih.gov. Link[2] EP0147211B1 - 4h-3,1-benzoxazin-4-ones and related compounds, pharmaceutical compositions containing them, and processes for their preparation - Google Patents.Link[1] Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases - ResearchGate. Link[3] US5710319A - Process for the preparation of substituted quinazoline-2,4-diones - Google Patents. Link[5] 4H-3,1-benzoxazin-4-ones and related compounds, pharmaceutical compositions containing them, and processes for their preparation - Googleapis.com. Link
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- 3. US5710319A - Process for the preparation of substituted quinazoline-2,4-diones - Google Patents [patents.google.com]
- 4. Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: Methyl 2-Aminobenzoate as a Cornerstone Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Methyl 2-aminobenzoate (Methyl Anthranilate) as a versatile and indispensable building block in modern organic synthesis. While the specific urea derivative, METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE, represents one of many potential downstream products, this guide focuses on the foundational utility of its readily available precursor, Methyl 2-aminobenzoate. We delve into its fundamental reactivity and showcase its pivotal role in the construction of high-value heterocyclic scaffolds, with a significant focus on the quinazolinone core, a privileged structure in medicinal chemistry. Detailed, field-proven protocols for both conventional and microwave-assisted syntheses are provided, alongside mechanistic insights and strategic considerations for drug discovery and development programs.
Introduction: The Strategic Value of Methyl 2-Aminobenzoate
Methyl 2-aminobenzoate is an economically significant aromatic ester that serves as a primary starting material in a multitude of synthetic applications, ranging from flavor and fragrance chemistry to the synthesis of complex pharmaceutical agents.[1] Its commercial availability and the orthogonal reactivity of its functional groups—a nucleophilic primary amine and an electrophilic methyl ester on an aromatic ring—make it an ideal scaffold for the construction of diverse molecular architectures.
The core value of Methyl 2-aminobenzoate in drug discovery lies in its role as a precursor to a vast array of heterocyclic systems.[2][3] Most notably, it is a key component in the synthesis of quinazolinones, a class of fused bicyclic heterocycles. The quinazolinone scaffold is found in numerous FDA-approved drugs, including the anticancer agents Gefitinib and Erlotinib, which function as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[4] The inherent biological activities of quinazolinones are extensive, encompassing anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties, making them a focal point of intense research.[4][5]
This guide will illuminate the practical applications of Methyl 2-aminobenzoate, providing robust protocols that can be readily implemented in a laboratory setting.
Physicochemical Properties & Reactivity Profile
The synthetic utility of Methyl 2-aminobenzoate is dictated by the distinct chemical nature of its functional groups.
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molar Mass | 151.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | 24 °C |
| Boiling Point | 256 °C |
| Solubility | Soluble in ethanol, propylene glycol; very slightly soluble in water. |
-
The Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and readily undergoes acylation, sulfonylation, alkylation, and condensation reactions. This serves as the primary handle for initiating cyclization cascades.
-
The Methyl Ester (-COOCH₃): This group is an electrophilic center that can be targeted by nucleophiles. In many quinazolinone syntheses, it acts as an intramolecular electrophile following the activation of the amino group. It can also be hydrolyzed to the corresponding carboxylic acid for further modifications.
-
The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the directing effects of the amino and ester groups must be considered. Halogenation, for instance, can be achieved to introduce further points of diversity.[6]
Core Application: Synthesis of Quinazolin-4(3H)-ones
The construction of the quinazolin-4(3H)-one scaffold is arguably the most significant application of Methyl 2-aminobenzoate in medicinal chemistry. These compounds are of immense interest due to their broad spectrum of biological activities.[3][7]
Workflow for Quinazolinone Synthesis
Caption: General workflow for the synthesis of Quinazolin-4(3H)-ones.
Protocol 1: Classical Synthesis of 2-Methyl-4(3H)-quinazolinone
This protocol details a two-step, one-pot procedure involving an initial acylation of Methyl 2-aminobenzoate followed by cyclization with ammonia.
Rationale: The first step forms the N-acylated intermediate, Methyl 2-acetamidobenzoate. The subsequent introduction of a base like ammonia initiates a cyclocondensation reaction, where the ammonia first displaces the methoxy group of the ester to form an amide, which then cyclizes onto the newly formed imine (from the acetyl group) to furnish the quinazolinone ring after dehydration.
Materials:
-
Methyl 2-aminobenzoate
-
Acetic Anhydride
-
Pyridine (catalytic amount)
-
Ammonia solution (e.g., 25% in water or ethanolic ammonia)
-
Ethanol
Procedure:
-
Acylation: In a round-bottom flask, dissolve Methyl 2-aminobenzoate (1.0 eq) in a minimal amount of a suitable solvent like ethanol. Add a catalytic amount of pyridine.
-
To this solution, add acetic anhydride (1.1 eq) dropwise while stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This intermediate is Methyl 2-acetamidobenzoate.[8]
-
Cyclization: To the reaction mixture containing the intermediate, add an excess of ammonia solution.
-
Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the formation of the quinazolinone product by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.[8]
-
The solid precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-methyl-4(3H)-quinazolinone.
Advanced Application: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has become a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes.[9][10] This is particularly effective for the synthesis of heterocyclic compounds like quinazolinones.
Protocol 2: Rapid Microwave-Assisted Synthesis of 2-Substituted Quinazolin-4(3H)-ones
This protocol describes a rapid, one-pot synthesis from Methyl 2-aminobenzoate and an iminoester hydrochloride under microwave irradiation.[11]
Rationale: Microwave energy efficiently promotes the cyclocondensation reaction, significantly reducing the reaction time from hours to minutes. The use of a sealed microwave vial allows for temperatures and pressures above the solvent's boiling point, further accelerating the reaction.
Materials:
-
Methyl 2-aminobenzoate
-
Appropriate iminoester hydrochloride (e.g., ethyl acetimidate hydrochloride)
-
Dry Dioxane
-
Microwave Synthesizer
MAOS Workflow
Caption: A streamlined workflow for microwave-assisted quinazolinone synthesis.
Procedure:
-
Vessel Preparation: In a 10 mL microwave vial, combine Methyl 2-aminobenzoate (1.0 eq, e.g., 0.010 mol) and the desired iminoester hydrochloride (1.3 eq, e.g., 0.013 mol).[11]
-
Add dry dioxane (e.g., 15 mL) to the vial and seal it with a cap.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture with a program that may include an initial period at a lower temperature (e.g., 35°C for 10 min) followed by a hold at a higher temperature (e.g., 100-102°C for 15 min) with a maximum power of 300 W.[11]
-
Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the vial to room temperature using an air jet.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like ethyl acetate/petroleum ether.[11]
| Method | Reagents | Conditions | Time | Typical Yield | Reference |
| Niementowski Reaction | Formamide | 130-140°C | 4-6 hours | ~90% | [9] |
| Microwave-Assisted | Primary Amine, DMF | 120-150°C (Microwave) | 15-30 min | High | [9] |
| Microwave-Assisted | Iminoester HCl, Dioxane | 100-102°C (Microwave) | ~15 min | High | [11] |
| From Acyl Intermediate | Acetic Anhydride, then NH₃ | Reflux | 2-4 hours | Good | [8][12] |
Application in Fused Heterocyclic Systems: Synthesis of Triazolo-quinazolinones
Building upon the quinazolinone core, Methyl 2-aminobenzoate is an indirect but crucial precursor for more complex fused heterocyclic systems like triazolo-quinazolinones. These scaffolds are also of significant interest in medicinal chemistry.[13][14]
Synthetic Strategy for[3][4][9]triazolo[4,3-c]quinazolines
Caption: Multi-step synthesis of a fused triazolo-quinazoline system.[13]
This multi-step synthesis demonstrates how the initial product derived from Methyl 2-aminobenzoate can be further elaborated. The quinazolinone is first converted to a more reactive intermediate (4-chloroquinazoline), which can then undergo substitution with hydrazine. The resulting hydrazinoquinazoline is the direct precursor for the final cyclization to form the triazole ring.[13]
Conclusion
Methyl 2-aminobenzoate is a powerful and versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. Its application in the synthesis of the quinazolinone scaffold, a privileged structure in medicinal chemistry, underscores its importance for researchers in drug discovery and development. The protocols provided herein, for both classical and modern microwave-assisted methods, offer reliable and efficient pathways to access these valuable compounds. The strategic functionalization of Methyl 2-aminobenzoate opens the door to a vast chemical space, enabling the generation of novel molecular entities with significant therapeutic potential.
References
-
MDPI (2023). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Available at: [Link]
-
Frontiers Media S.A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available at: [Link]
-
MDPI (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]
-
Journal of Medicinal and Organic Chemistry (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Available at: [Link]
-
ProQuest (2009). Microwave assisted synthesis of quinazolinone using different bases. Available at: [Link]
-
MDPI (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Available at: [Link]
-
ResearchGate GmbH (n.d.). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. Available at: [Link]
-
IntechOpen (2023). Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. Available at: [Link]
-
TSI Journals (n.d.). MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. Available at: [Link]
-
Revue Roumaine de Chimie (2018). MICROWAVE-ASSISTED SYNTHESIS OF SOME 2-SUBSTITUTED QUINAZOLIN-4(3H)-ONE DERIVATIVES FROM IMINOESTER HYDROCHLORIDES. Available at: [Link]
-
ResearchGate GmbH (2009). Microwave assisted synthesis of quinazolinone using different bases. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Synthesis and Reactivity of[3][4][9]Triazolo-annelated Quinazolines. Available at: [Link]
-
Beilstein-Institut (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Available at: [Link]
-
Semantic Scholar (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)- quinazolinone Derivatives and Their Utilization in the Preparation. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of quinazolinones. Available at: [Link]
-
Royal Society of Chemistry (2025). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Available at: [Link]
-
SciSpace (n.d.). Novel synthesis of[3][4][9]-triazolo-quinazolinone and pyrimidine derivatives mediated by ceric ammonium nitrate (can). Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research (2015). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate. Available at: [Link]
-
National Center for Biotechnology Information (2023). Facile synthesis of triazolo/benzazolo[2,1-b]quinazolinone derivatives catalyzed by a new deep eutectic mixture based on glucose, pregabalin and urea. Available at: [Link]
-
ResearchGate GmbH (2015). S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. Available at: [Link]
- Google Patents (n.d.). CN103172529A - Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.
-
National Center for Biotechnology Information (n.d.). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. Available at: [Link]
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Wikipedia (n.d.). Methyl anthranilate. Available at: [Link]
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Application Note: Preclinical Formulation Strategies for METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE
Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists. Objective: To provide a self-validating, mechanistically grounded formulation framework for the in vivo administration of the poorly soluble small molecule, METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE.
Physicochemical Profiling & Formulation Causality
METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE is a synthetic anthranilate derivative featuring a rigid planar aromatic core and a urea linkage. In early-stage drug discovery, molecules of this class frequently exhibit a biopharmaceutical paradox: they possess both "brick dust" (high crystal lattice energy driven by intermolecular hydrogen bonding of the urea group) and "grease ball" (high lipophilicity from the benzyl and methyl ester moieties) characteristics [1].
Consequently, this compound typically falls into Biopharmaceutics Classification System (BCS) Class II or IV [2]. Standard aqueous buffers (e.g., PBS, saline) are entirely insufficient for in vivo dosing, as the compound will immediately precipitate, leading to erratic pharmacokinetics, localized tissue toxicity, or fatal embolisms upon intravenous (IV) injection.
To achieve reproducible in vivo exposure, the formulation must thermodynamically overcome the crystal lattice energy and kinetically stabilize the hydrophobic moieties in an aqueous biological environment. We recommend two distinct strategies depending on the route of administration: a Sequential Co-solvent System for systemic injections (IV/IP) and a Lipid-Based Formulation (SMEDDS) for oral gavage (PO) [3].
Quantitative Comparison of Formulation Vehicles
The following table summarizes the operational parameters, excipient limits, and physiological rationales for the selected formulation strategies.
| Formulation Strategy | Route | Composition (v/v) | Max API Load | Causality & Physiological Rationale |
| Sequential Co-solvent | IV, IP | 10% DMSO 40% PEG300 5% Tween-80 45% Saline | ~2.5 - 5.0 mg/mL | DMSO disrupts the crystal lattice. PEG300 lowers the dielectric constant. Tween-80 forms micelles. Saline ensures isotonicity [4]. |
| Lipid-Based (SMEDDS) | PO | 30% MCT Oil 50% Cremophor EL 20% PEG400 | ~10.0 - 20.0 mg/mL | Bypasses dissolution limits. Stimulates bile secretion for mixed micelle formation. Promotes lymphatic transport, avoiding hepatic first-pass metabolism [2]. |
| Cyclodextrin Complex | IV, SC | 5% DMSO 40% HP-β-CD 55% Water | ~1.0 - 3.0 mg/mL | HP-β-CD creates a hydrophilic exterior shell around the hydrophobic benzylurea core. Best for minimizing solvent toxicity in sensitive models. |
Step-by-Step Experimental Methodologies
Protocol A: Sequential Co-Solvent Solubilization (For IV / IP Administration)
Critical Principle: The order of addition is non-negotiable. Adding the aqueous phase before the surfactant will cause an irreversible crash of the highly lipophilic API due to a premature drop in the solubilizing capacity of the microenvironment [4].
-
Primary Solubilization: Weigh the required mass of METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE and dissolve it completely in 10% (final volume) Dimethyl Sulfoxide (DMSO) . Vortex vigorously until no particulates remain. Causality: DMSO acts as the primary solvent to break the robust hydrogen bonds of the urea linkage.
-
Dielectric Modulation: Add 40% (final volume) PEG300 to the DMSO-API solution. Vortex for 60 seconds. Causality: PEG300 acts as a co-solvent that bridges the polarity gap between DMSO and water, preventing shock precipitation.
-
Micellar Encapsulation: Add 5% (final volume) Tween-80 . Vortex thoroughly and sonicate in a water bath at 37°C for 5 minutes. Causality: Tween-80 is a non-ionic surfactant. Coating the solvated API molecules now ensures they are trapped in the hydrophobic cores of micelles once water is introduced.
-
Aqueous Quenching: Dropwise, under continuous vortexing, add 45% (final volume) 0.9% Sterile Saline .
-
Validation: The final solution must be optically clear. If cloudiness is observed, the compound has precipitated, and the batch must be discarded.
Protocol B: Self-Microemulsifying Drug Delivery System (For Oral Gavage)
Critical Principle: This Type III Lipid-Based Formulation (LBF) relies on the physiological digestion of lipids to maintain the drug in a supersaturated state within the gastrointestinal (GI) tract [3].
-
Lipid Matrix Preparation: In a glass vial, combine 30% Medium-Chain Triglycerides (MCT Oil) , 50% Cremophor EL (Polyoxyl 35 castor oil) , and 20% PEG400 .
-
API Loading: Add the API powder directly into the lipid/surfactant mixture.
-
Thermal Solubilization: Stir magnetically at 50°C for 2–4 hours until complete dissolution is achieved. Causality: Heat increases the kinetic energy, allowing the lipophilic API to partition fully into the oil/surfactant matrix.
-
Administration: Administer the pre-concentrate directly via oral gavage. The formulation will spontaneously emulsify into nanometer-sized droplets upon contact with gastric fluids.
Mechanistic Workflow Visualization
The following diagram illustrates the in vivo pharmacokinetic pathway of the SMEDDS formulation, demonstrating how it overcomes the poor aqueous solubility of the target compound.
Figure 1: Mechanistic absorption pathway of Lipid-Based Formulations bypassing first-pass metabolism.
Self-Validating Quality Control (QC)
To ensure the trustworthiness of the in vivo data generated, every formulation batch must pass a self-validating QC loop before animal administration:
-
Tyndall Effect Screening: Shine a laser pointer through the final formulation vial. A solid, continuous beam indicates the presence of nano-micelles (successful formulation). Visible sparkling or a broken beam indicates micro-crystals (failed formulation).
-
Centrifugation Assay: Centrifuge a 100 µL aliquot at 10,000 × g for 10 minutes. The presence of a pellet indicates incomplete solubilization.
-
HPLC Recovery: Dilute the supernatant from the centrifugation assay in mobile phase and inject it into an HPLC system. The Area Under the Curve (AUC) must confirm ≥95% recovery of the theoretical API concentration.
References
-
Aenova Group. "Insights: Lipid-Based Formulations for Poorly Soluble Drugs." Aenova Group Insights. Available at:[Link]
-
Journal of Medicinal Chemistry. "Application of Lipid-Based Formulations in Drug Discovery." ACS Publications. Available at:[Link]
-
National Institutes of Health. "Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs." Sci Pharm. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE
Welcome to the Technical Support Center. This guide provides drug development professionals and formulation scientists with field-proven, mechanistically grounded strategies to overcome the severe aqueous solubility limitations of Methyl 2-[(benzylcarbamoyl)amino]benzoate .
Executive Summary & Physicochemical Profiling
Methyl 2-[(benzylcarbamoyl)amino]benzoate is a highly lipophilic urea derivative of methyl anthranilate. Researchers frequently encounter "brick-dust" behavior (crashing out of solution) with this compound due to two competing thermodynamic barriers:
-
High Crystal Lattice Energy: The urea motif (-NH-CO-NH-) acts as a potent hydrogen bond donor and acceptor, forming rigid, bifurcated intermolecular networks in the solid state. The energy required to break this lattice exceeds the solvation energy provided by aqueous media[1].
-
High Lipophilicity (LogP): The dual aromatic system (benzyl and benzoate rings) combined with the neutral methyl ester heavily favors lipid environments over water.
Because the molecule lacks ionizable amines or carboxylic acids at physiological pH, traditional pH-adjustment and salt-formation strategies are completely ineffective. Solubilization requires disrupting the lattice energy or actively masking the hydrophobic domains (2)[2].
Diagnostic FAQs: Troubleshooting Common Failures
Q: Why does my compound instantly precipitate when diluted from a 10 mM DMSO stock into my assay buffer? A: This is known as "solvent-shift precipitation." While DMSO competitively hydrogen-bonds with the urea linkage to dissolve the compound, introducing water rapidly changes the dielectric constant of the medium. The compound exceeds its thermodynamic solubility limit and nucleates. To prevent this, you must lower the final concentration or introduce a surfactant to lower interfacial tension before the DMSO is diluted[1].
Q: Can I adjust the pH of my buffer to force it into solution? A: No. The urea nitrogens are non-ionizable under physiological conditions, and the ester is neutral. Extreme acidic or basic conditions will not yield a soluble salt and risk hydrolyzing the ester or the urea linkage entirely.
Q: I need to test this in a cell-based assay, but high DMSO concentrations kill my cells. What is the alternative? A: For complex media where DMSO must be kept below 0.1%–1.0%, you should transition to an inclusion complexation strategy using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic benzyl and benzoate rings will insert into the cyclodextrin cavity, shielding them from water while keeping the outer surface hydrophilic (3)[3].
Experimental Protocols: Step-by-Step Methodologies
Protocol A: Co-solvent & Micellar Solubilization (For In Vitro Enzymatic Assays)
Causality: Surfactants form micelles that encapsulate the lipophilic compound, while the co-solvent reduces the polarity gap between the drug and the aqueous phase[2].
-
Stock Preparation: Dissolve the API in 100% molecular biology-grade DMSO to create a 10 mM stock. Sonicate in a water bath at 37°C for 5 minutes to ensure complete disruption of the crystal lattice.
-
Buffer Preparation: Supplement your aqueous assay buffer with 0.1% to 0.5% (v/v) Tween-80 or Cremophor EL.
-
Dropwise Addition: Place the aqueous buffer on a vortex mixer at medium-high speed. Add the DMSO stock dropwise into the vortex vortex. Crucial Step: Never add the buffer to the DMSO; this causes localized supersaturation and irreversible nucleation.
-
Validation: Centrifuge the final mixture at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV to confirm the compound remains in solution.
Protocol B: HP-β-CD Inclusion Complexation (For Cell-Based & Preclinical Assays)
Causality: Cyclodextrins provide a lipophilic microenvironment for the aromatic rings without requiring organic solvents that disrupt cell membranes[3].
-
Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or PBS.
-
Direct Addition: Add the crystalline powder of Methyl 2-[(benzylcarbamoyl)amino]benzoate directly to the cyclodextrin solution. Do not pre-dissolve in DMSO.
-
Equilibration: Stir the suspension continuously on a magnetic stirrer for 24 to 48 hours at room temperature. The long equilibration time is required to overcome the high lattice energy dynamically.
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved API.
-
Validation: The resulting clear filtrate is a self-validating system; quantify the exact concentration of the solubilized complex using HPLC before dosing.
Protocol C: Amorphous Solid Dispersion via Spray Drying (For In Vivo Oral Dosing)
Causality: By dissolving the drug and a polymer in a volatile solvent and rapidly evaporating it, the drug is trapped in a disordered, amorphous state. This completely bypasses the thermodynamic penalty of the urea crystal lattice[2].
-
Solution Prep: Dissolve the API and a hydrophilic polymer (e.g., HPMC-AS or PVP) in a 1:3 ratio using a Methanol/Dichloromethane (1:1) solvent mixture.
-
Spray Drying: Process the solution through a laboratory spray dryer. Set the inlet temperature above the boiling point of the solvent mixture (e.g., 65°C) and optimize the aspirator flow to ensure rapid droplet drying.
-
Collection: Collect the resulting amorphous powder.
-
Reconstitution: Disperse the powder in aqueous vehicles (like 0.5% Methylcellulose) immediately prior to in vivo oral gavage.
Quantitative Data Presentation
| Solubilization Strategy | Primary Mechanism | Best Application | Max Est. Concentration | Pros | Cons |
| Co-solvent + Surfactant | Reduces solvent polarity; micellar encapsulation | In vitro enzymatic assays | 50 - 200 µg/mL | Easy to prepare; immediate results | Potential cell toxicity; risk of solvent-shift precipitation |
| Cyclodextrin (HP-β-CD) | Host-guest inclusion complexation | Cell-based assays; IV dosing | 1 - 5 mg/mL | Biocompatible; completely avoids organic solvents | Requires 24h+ equilibration; limited by cavity size |
| Amorphous Solid Dispersion | Bypasses crystal lattice energy entirely | In vivo oral dosing | >10 mg/mL | Drastic solubility increase; highly stable | Requires complex manufacturing (spray drying) |
Solubilization Workflow Visualization
Decision tree for solubilizing Methyl 2-[(benzylcarbamoyl)amino]benzoate based on assay type.
References
-
Xie, B., et al. "Solubilization techniques used for poorly water-soluble drugs." Acta Pharmaceutica Sinica B, 2024. Available at: 2
-
Sahu, G.K., & Gupta, C. "Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs." International Journal of Newgen Research in Pharmacy & Healthcare, 2023. Available at: 3
-
BenchChem Technical Support. "Overcoming solubility issues with high crystal lattice energy compounds." BenchChem, 2025. Available at: 1
Sources
troubleshooting METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE purification by chromatography
Welcome to the Technical Support Center for the isolation and purification of Methyl 2-[(benzylcarbamoyl)amino]benzoate . This compound—an anthranilic acid derivative featuring a methyl ester and a benzyl-substituted urea linkage—presents unique chromatographic challenges. Its strong hydrogen-bonding capacity, propensity for pi-pi stacking, and structural similarity to common synthetic byproducts require highly optimized purification strategies.
This guide provides drug development professionals and analytical chemists with field-proven troubleshooting diagnostics, quantitative retention data, and self-validating protocols to ensure high-yield, high-purity isolation.
Diagnostic FAQs: Overcoming Separation Roadblocks
Q1: Why does my target compound streak severely on normal-phase silica gel, even when using a highly non-polar solvent system? Causality: The severe peak tailing and streaking are caused by the urea moiety (-NH-CO-NH-). The two nitrogen atoms act as strong bidentate hydrogen-bond donors, which interact tenaciously with the acidic silanol groups (Si-OH) on the surface of the silica gel[1]. Solution: You must competitively inhibit these interactions. Modify your mobile phase by adding a small amount of a competitive hydrogen-bond acceptor or a sacrificial base. Incorporating 1% to 2% Methanol or 0.1% to 1% Triethylamine (TEA) into your Hexane/Ethyl Acetate gradient will neutralize the acidic silanol sites, ensuring the urea derivative elutes as a sharp, symmetrical band[1].
Q2: My target compound is co-eluting with a highly crystalline white solid. How can I resolve this? Causality: When synthesizing this molecule via the reaction of methyl anthranilate and benzyl isocyanate, trace moisture can hydrolyze the isocyanate to benzylamine. This intermediate rapidly reacts with excess benzyl isocyanate to form 1,3-dibenzylurea. Because both your target molecule and this byproduct share the hydrophobic benzyl group and the strongly hydrogen-bonding urea motif, they exhibit nearly identical retention factors ( Rf ) on normal-phase silica. Solution: Switch to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methyl ester group on your target compound provides a distinct dipole moment and reduces the overall molecular symmetry compared to 1,3-dibenzylurea. This structural difference allows for baseline separation on a C18 stationary phase using a water/acetonitrile gradient[2].
Q3: The sample crashes out (precipitates) at the top of the column during liquid injection. What causes this, and how do I prevent it? Causality: The dual aromatic rings (benzyl and benzoate) combined with the planar urea linkage create a rigid structure prone to strong intermolecular pi-pi stacking. This results in high crystal lattice energy and poor solubility in the non-polar solvents (like hexanes or pure dichloromethane) typically used for column loading. Solution: Employ a "dry loading" technique. Dissolve the crude mixture in a strong, volatile polar solvent (such as Tetrahydrofuran or Ethyl Acetate), add bare silica gel, and evaporate the solvent completely. This physically disperses the molecules across the silica surface, preventing localized precipitation at the column head and ensuring a uniform mass transfer zone.
Quantitative Retention Data
The following table summarizes the optimized chromatographic parameters and expected retention behaviors for Methyl 2-[(benzylcarbamoyl)amino]benzoate across different modalities.
| Chromatography Type | Stationary Phase | Optimized Mobile Phase System | Target Rf / Rt | Mechanistic Notes |
| Normal Phase (TLC/Flash) | Silica Gel (60 Å) | Hexane : EtOAc (70:30) + 1% MeOH | Rf ~ 0.35 | MeOH competitively suppresses urea-silanol H-bonding. |
| Normal Phase (TLC/Flash) | Silica Gel (60 Å) | DCM : MeOH (98:2) + 0.1% TEA | Rf ~ 0.40 | TEA neutralizes acidic sites; ideal for crude mixtures[1]. |
| RP-HPLC (Analytical) | C18 (5 µm, 100 Å) | H₂O : MeCN (10-90% Gradient) + 0.1% TFA | Rt ~ 12.5 min | TFA sharpens anthranilate peaks by ensuring consistent ionization[2]. |
| RP-HPLC (Preparative) | C18 (10 µm) | H₂O : MeCN (60% Isocratic) + 0.1% Formic Acid | Rt ~ 18.0 min | Formic acid is substituted for TFA to ensure downstream MS compatibility[3]. |
Validated Purification Workflows
Protocol A: Normal-Phase Flash Chromatography (Dry Loading & Silanol Capping)
This protocol is designed to isolate the target compound from crude reaction mixtures while preventing urea-induced tailing.
-
Mobile Phase Preparation: Mix Hexane and Ethyl Acetate (70:30 v/v). Add 0.1% Triethylamine (TEA) to the total volume.
-
Self-Validation Check: Run a blank TLC plate in this mixture. The solvent front must migrate evenly without phase separation or streaking of the solvent line.
-
-
Dry Loading: Dissolve the crude mixture in a minimal volume of Tetrahydrofuran (THF). Add dry silica gel at a 1:3 (sample-to-silica) mass ratio. Evaporate under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
-
Self-Validation Check: The powder must not clump. Clumping indicates residual THF, which acts as a strong eluent and will cause immediate band broadening upon loading.
-
-
Column Packing & Loading: Slurry-pack the flash column using the prepared mobile phase. Add a 1 cm protective sand layer. Pour the dry-loaded powder evenly over the sand, followed by another thin layer of sand.
-
Self-Validation Check: Inspect the powder bed visually; it must be perfectly level to prevent solvent channeling and asymmetrical peak shapes.
-
-
Elution & Monitoring: Elute at a constant flow rate (e.g., 30 mL/min for a 40g column). Monitor fractions via UV detection at 254 nm.
-
Self-Validation Check: Spot the eluting fractions on a TLC plate. The target urea derivative should appear as a tight, circular spot. If the spot exhibits a "comet tail," increase the TEA concentration in the mobile phase to 0.2%.
-
Protocol B: Preparative RP-HPLC for High-Purity Isolation
Use this protocol when separating the target compound from structurally similar byproducts like 1,3-dibenzylurea.
-
Solvent Preparation: Prepare Solvent A (Milli-Q Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA). The acidic modifier suppresses residual silanol activity on the C18 phase and maintains the anthranilate in a neutral state[2].
-
Self-Validation Check: Monitor the HPLC baseline at 254 nm for 5 minutes. A flat, stable baseline indicates complete solvent degassing and column equilibration.
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Water/Acetonitrile.
-
Self-Validation Check: Centrifuge the sample at 10,000 x g for 5 minutes. The strict absence of a pellet confirms complete solubilization, which is critical to prevent catastrophic column clogging.
-
-
Gradient Execution: Inject the sample and run a linear gradient from 10% B to 90% B over 20 minutes.
-
Self-Validation Check: Continuously monitor the system backpressure. A steady pressure profile validates that the sample has remained in solution during the transition through the mobile phase gradient.
-
-
Fraction Collection: Collect the peak eluting at the expected retention time.
-
Self-Validation Check: Analyze a 5 µL aliquot of the pooled fractions on an analytical RP-HPLC system. A single, symmetrical peak with >98% Area Under the Curve (AUC) confirms successful purification.
-
Purification Decision Matrix
Use the logical workflow below to determine the optimal purification strategy based on your initial analytical observations.
Workflow for the chromatographic purification of urea-linked anthranilates.
References
-
Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column, sielc.com,[Link]
-
Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics, nih.gov,[Link]
Sources
Aminobenzoate Esterification Support Center: Troubleshooting & Optimization
Welcome to the Technical Support Center for Aminobenzoate Esterification. As a Senior Application Scientist, I frequently encounter researchers struggling with the seemingly straightforward synthesis of aminobenzoate esters, such as the local anesthetic benzocaine. While the Fischer esterification of para-aminobenzoic acid (PABA) is a cornerstone reaction in medicinal chemistry, it is fraught with equilibrium limitations, pH-dependent solubility traps, and competing side reactions.
This guide moves beyond basic instructions. Here, we deconstruct the causality behind each experimental choice, providing you with a self-validating workflow and field-proven troubleshooting strategies to ensure high-yield, high-purity syntheses.
Section 1: Self-Validating Experimental Protocol
To ensure reproducibility, every step in this protocol is designed as a self-validating system. If your reaction does not meet the criteria at the "Validation Checkpoint," do not proceed to the next step.
Step 1: Reagent Combination
-
Action: Combine 1.2 g of para-aminobenzoic acid (PABA) with 12.0 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar[1].
-
Causality: Fischer esterification is an equilibrium reaction. Absolute ethanol is used in a massive molar excess to act as both the solvent and the reactant, driving the equilibrium forward toward the ester product via Le Chatelier's principle[2].
-
Validation Checkpoint: The PABA powder should mostly dissolve in the ethanol upon vigorous stirring at room temperature.
Step 2: Acid Catalysis
-
Action: Slowly add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise using a glass pipette[1].
-
Causality: The mineral acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for nucleophilic attack by the alcohol[2]. Because PABA contains a basic amino group, stoichiometric (rather than purely catalytic) acid is required to overcome the initial consumption of the acid by the amine[1].
-
Validation Checkpoint: A thick, white precipitate will immediately form. This is the insoluble anilinium bisulfate salt. Do not discard the flask; this is expected.
Step 3: Reflux
-
Action: Attach a reflux condenser, secure with clamps, and heat the mixture to a gentle boil for 60–75 minutes[1].
-
Causality: Heat provides the activation energy required for the substitution reaction. As the carboxylic acid is converted to the ester, the polarity of the molecule changes, and the product dissolves in the boiling ethanol.
-
Validation Checkpoint: The white precipitate must completely dissolve, yielding a clear, homogenous solution. If solids remain after 75 minutes, the reaction is incomplete.
Step 4: Neutralization and Precipitation
-
Action: Cool the mixture to room temperature, then pour it into a beaker containing 30 mL of ice water. Slowly add 10% aqueous sodium carbonate (Na₂CO₃) dropwise until the pH reaches approximately 8[1].
-
Causality: The reaction mixture contains excess sulfuric acid and the protonated benzocaine salt. Sodium carbonate neutralizes the acid. At pH 8, the amine group of benzocaine (pKa ~2.8) is fully deprotonated to its free base form, which is highly insoluble in water[1].
-
Validation Checkpoint: Vigorous gas evolution (CO₂) will occur as the acid is neutralized[3]. Once gas evolution ceases and the pH hits 8, a dense white precipitate of the benzocaine free base will crash out of solution.
Step 5: Isolation
-
Action: Collect the product via vacuum filtration using a Hirsch or Büchner funnel, wash with three 10 mL portions of distilled water, and dry[1].
-
Causality: Washing with water removes any unreacted PABA (which remains soluble as a sodium carboxylate salt at pH 8) and residual inorganic salts.
-
Validation Checkpoint: The final dried product should have a melting point of 88–92 °C, confirming the purity of the benzocaine[4].
Section 2: Reaction Workflow & Troubleshooting Nodes
The following diagram maps the critical path of the esterification process, highlighting the exact nodes where the reaction is most likely to fail.
Aminobenzoate esterification workflow highlighting critical troubleshooting nodes and pitfalls.
Section 3: Frequently Asked Questions & Pitfall Analysis
Q1: Why does my starting material (PABA) precipitate immediately upon adding the acid catalyst, and how do I fix it? A: This is a standard mechanistic feature, not a failure. PABA contains both a basic primary amine (-NH₂) and an acidic carboxyl group. When concentrated H₂SO₄ is added, it immediately protonates the amine to form an anilinium ion (-NH₃⁺), creating an insoluble sulfate salt[1]. Actionable advice: Proceed with the reflux. The solid will dissolve as the carboxylic acid group undergoes esterification, converting the highly polar zwitterionic-like salt into the more ethanol-soluble ester[1].
Q2: How do I prevent N-alkylation or N-acylation side reactions on the amine group? A: The elegance of the Fischer esterification lies in its highly acidic environment. The concentrated sulfuric acid keeps the amine group fully protonated (-NH₃⁺) throughout the reaction[2]. A protonated amine lacks a lone pair of electrons, rendering it completely non-nucleophilic. Therefore, it cannot attack the ethanol or the carbonyl carbon, effectively shielding the amine from unwanted side reactions.
Q3: My final yield is consistently below 50%. What went wrong during the reaction phase? A: The most common culprit is water contamination. Fischer esterification is governed by Le Chatelier's principle: Acid + Alcohol ⇌ Ester + Water[2]. If your ethanol is not strictly absolute (100%), or if your glassware is wet, the excess water drives the equilibrium backward toward the starting materials[3]. Actionable advice: Ensure all glassware is oven-dried and use fresh absolute ethanol. Do not use 95% ethanol, as the 5% water content will severely cap your maximum theoretical yield.
Q4: I added sodium carbonate during workup, but no product precipitated. Why? A: This is a classic pH control failure. The isolation of aminobenzoate esters is highly pH-dependent.
-
Under-titration (pH < 6): The amine remains protonated, and the molecule stays dissolved in the aqueous layer as a water-soluble salt.
-
Over-titration (pH > 9): Excess base and heat (from the neutralization exotherm) can trigger base-catalyzed ester hydrolysis (saponification), destroying your product and reverting it back to PABA. Actionable advice: Add the 10% Na₂CO₃ very slowly while monitoring with pH paper until you reach exactly pH 8[1].
Section 4: Quantitative Optimization Parameters
To achieve optimal yields, specific stoichiometric and physical parameters must be strictly maintained. Use the table below to benchmark your experimental setup.
| Parameter | Optimal Range | Mechanistic Purpose | Troubleshooting Indicator |
| Ethanol to PABA Ratio | 15:1 to 20:1 (Molar) | Drives equilibrium forward (Le Chatelier's Principle)[2]. | Low yield indicates insufficient ethanol or water contamination. |
| H₂SO₄ Concentration | >1.0 Molar Equivalent | Must exceed stoichiometric amounts to protonate the amine and catalyze the reaction[1]. | Unreacted PABA remaining after 75 mins of reflux. |
| Reflux Time | 60–75 Minutes | Provides sufficient kinetic energy to reach equilibrium[1]. | Persistent white precipitate during the boiling phase. |
| Workup pH | 8.0 ± 0.5 | Deprotonates the anilinium ion to form the insoluble free base[1]. | No precipitation (pH too low) or product degradation (pH too high). |
Section 5: References
-
Title: Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid Source: ResearchGate URL: 1
-
Title: 3: Esterification (Experiment) Source: Chemistry LibreTexts URL: 3
-
Title: Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer Source: Chegg.com URL: 2
-
Title: Benzocaine Source: Wikipedia URL: 4
Sources
Technical Support Center: Impurity Profiling of Methyl 2-[(Benzylcarbamoyl)amino]benzoate
Welcome to the analytical support center for Methyl 2-[(benzylcarbamoyl)amino]benzoate . This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the structural elucidation, quantification, and control of process-related impurities and degradation products in urea-derivative Active Pharmaceutical Ingredients (APIs).
Impurity Profiling Workflow
To ensure compliance with ICH Q3A/Q3B guidelines, impurity profiling must follow a self-validating, orthogonal approach[1]. The workflow below outlines the standard procedure for isolating and identifying unknown peaks exceeding the 0.05% reporting threshold.
Fig 1. Self-validating LC-HRMS to NMR impurity profiling workflow for urea derivatives.
Frequently Asked Questions (Mechanistic Insights)
Q1: What are the primary synthetic impurities expected for this compound, and what drives their formation? A1: The synthesis of methyl 2-[(benzylcarbamoyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate (methyl anthranilate) with benzyl isocyanate, or via a phosgene equivalent. The impurity profile is driven by reaction stoichiometry and thermodynamics:
-
Symmetric Ureas (e.g., 1,3-Dibenzylurea): Formed when excess benzylamine reacts with the phosgene/isocyanate intermediate. Causality: High local concentrations of amine or moisture ingress (which hydrolyzes isocyanate to an amine) drive this dimerization.
-
3-Benzylquinazoline-2,4(1H,3H)-dione: A critical thermodynamic degradation product. Causality: 2-ureidobenzoates are highly prone to intramolecular cyclization. The urea nitrogen attacks the adjacent methyl ester carbonyl, expelling methanol to form a stable quinazolinedione ring[2]. This is accelerated by heat or basic workup conditions.
Q2: Why is LC-HRMS (Q-TOF) preferred over standard Triple Quadrupole (QqQ) for initial profiling? A2: While QqQ is excellent for targeted, high-sensitivity quantitation, it relies on nominal mass. Q-TOF provides High-Resolution Accurate Mass (HRAM) with sub-ppm mass accuracy[3]. This is critical for de novo structural elucidation. By utilizing advanced data processing algorithms like Molecular Feature Extraction (MFE), Q-TOF allows scientists to differentiate isobaric impurities and generate highly probable empirical formulas before committing resources to preparative isolation.
Troubleshooting Guides: Step-by-Step Methodologies
Issue 1: False Positives for Cyclized Degradants (Thermal Degradation in MS)
Symptom: The LC-UV chromatogram shows a single, pure peak for the API, but the MS spectrum shows a massive [M+H]+ signal at m/z 253.0972 (corresponding to 3-benzylquinazoline-2,4-dione) instead of the expected API mass (m/z 285.1234). Root Cause: Urea derivatives with adjacent ester groups can undergo rapid, thermally-induced cyclization inside the heated Electrospray Ionization (ESI) source or Atmospheric Pressure Chemical Ionization (APCI) probe. Self-Validating Resolution Protocol:
-
Lower Source Temperature: Reduce the ESI desolvation gas temperature from the standard 350°C to 200°C–225°C.
-
Adjust Voltages: Lower the capillary and fragmentor/cone voltages to minimize in-source collision-induced dissociation (CID).
-
Orthogonal Validation (Cold Technique): Run the sample using cold-injection LC-UV or NMR. If the dione is absent in the UV/NMR data but present in the MS, it is confirmed as an in-source artifact, not a true batch impurity.
-
Verification: Re-inject the sample under the cooler MS conditions. The [M+H]+ signal for the intact API (m/z 285.1234) should recover, and the artifactual m/z 253 peak will diminish.
Issue 2: Poor Retention and Co-elution of Polar Starting Materials
Symptom: Early eluting starting materials (specifically Benzylamine) co-elute with the solvent front or with methyl anthranilate on a standard C18 column using 0.1% Formic Acid in Water/Acetonitrile. Root Cause: Benzylamine is highly polar and basic ( pKa ~9.3). Under standard acidic LC conditions (pH ~2.7), it is fully ionized, leading to zero retention on standard reversed-phase C18 stationary phases. Self-Validating Resolution Protocol:
-
Switch Stationary Phase: Replace the standard C18 with a Pentafluorophenyl (PFP) column. PFP columns offer orthogonal retention mechanisms (π-π interactions and hydrogen bonding) ideal for basic aromatics.
-
Buffer Optimization: Change Mobile Phase A from 0.1% Formic Acid to 10 mM Ammonium Bicarbonate adjusted to pH 9.0.
-
Mechanistic Action: At pH 9.0, benzylamine is largely deprotonated (neutralized), significantly increasing its hydrophobicity and retention on the reversed-phase column.
-
System Suitability: Inject individual standards of benzylamine and methyl anthranilate to confirm baseline resolution ( Rs>2.0 ) prior to analyzing the crude API batch.
Quantitative Data: Expected Impurity Profile Summary
The following table summarizes the theoretical and commonly observed impurities for this synthesis, providing exact masses for HRMS targeting.
| Impurity Name | Molecular Formula | Exact Mass [M+H]+ | RRT* | Origin / Causality |
| Benzylamine | C7H9N | 108.0808 | 0.15 | Unreacted starting material / Hydrolytic degradant |
| Methyl 2-aminobenzoate | C8H9NO2 | 152.0706 | 0.45 | Unreacted starting material |
| 1,3-Dibenzylurea | C15H16N2O | 241.1335 | 1.15 | By-product: Excess benzylamine reacting with isocyanate |
| 3-Benzylquinazoline-2,4(1H,3H)-dione | C15H12N2O2 | 253.0972 | 1.25 | Degradant: Intramolecular cyclization (base/heat catalyzed) |
| Methyl 2-[(benzylcarbamoyl)amino]benzoate | C16H16N2O3 | 285.1234 | 1.00 | Target API |
| Dimethyl 2,2'-(carbonylbis(azanediyl))dibenzoate | C17H16N2O5 | 329.1132 | 1.35 | By-product: Symmetric urea from methyl anthranilate dimerization |
*Relative Retention Time (RRT) values are representative estimates based on a generic C18 gradient (Water/Acetonitrile).
References
- ResolveMass Laboratories Inc. "Impurity Profiling and Characterization for Generic Project." ResolveMass.
- Agilent Technologies. "Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing." HPST.
- The Journal of Organic Chemistry. "Volume 39, No. 8 (1974) - Preparation of 2,4(1H,3H)-Quinazolinedione from methyl 2-ureidobenzoate." ACS Publications.
Sources
Technical Support Center: Purification of METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE
Introduction: Understanding the Purification Challenge
METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE is a substituted urea derivative typically synthesized from methyl 2-aminobenzoate (methyl anthranilate) and benzyl isocyanate. While the synthesis appears straightforward, achieving high purity (>99%) can be challenging due to the presence of unreacted starting materials, side products, and colored impurities.
This guide provides a structured, question-and-answer-based approach to troubleshoot common purification issues and offers detailed protocols for achieving a high-purity final product suitable for downstream applications in research and drug development.
Purification Strategy Workflow
The overall strategy involves a series of logical steps, starting from the crude reaction mixture and progressing through various purification techniques to arrive at a high-purity, well-characterized compound.
Caption: A workflow diagram illustrating the decision-making process for purifying crude METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE.
Troubleshooting and FAQs
This section addresses specific issues encountered during the synthesis and purification process in a question-and-answer format.
Q1: My crude product is a sticky solid with low purity (<90%) by TLC. What are the likely impurities and how can I remove them before recrystallization?
A1: Low purity in the crude product is typically due to unreacted starting materials. The two main culprits are:
-
Methyl 2-aminobenzoate: This starting material is a basic amine.
-
Benzyl isocyanate: This reagent is highly reactive and electrophilic.
Causality & Solution: You can exploit the different chemical properties of these impurities to remove them with a liquid-liquid extraction (aqueous work-up) before attempting purification by recrystallization or chromatography.
-
To Remove Methyl 2-aminobenzoate: Wash the organic layer containing your crude product with a dilute acid like 1M hydrochloric acid (HCl). The basic amine will be protonated to form a water-soluble ammonium salt (methyl 2-ammoniobenzoate chloride), which partitions into the aqueous layer.
-
To Remove Benzyl Isocyanate: While less common if the reaction goes to completion, residual isocyanate can be quenched. Washing with a saturated sodium bicarbonate solution can help hydrolyze the isocyanate, although this can be slow. A more robust method, if necessary, involves adding a small amount of a scavenger amine post-reaction, but a simple aqueous work-up is usually sufficient.
After the acid/base washes, a final wash with brine (saturated NaCl solution) will help remove residual water from the organic layer before drying and solvent removal.[1][2]
Q2: My final product has a persistent yellow or brownish tint. How can I obtain a white or off-white solid?
A2: Colored impurities are common in organic synthesis, often arising from minor side reactions or the degradation of reagents. The most effective method for removing these is through treatment with activated charcoal (also called activated carbon).[3][4]
Causality & Solution: Activated charcoal has an extremely high surface area with a porous, graphite-like structure.[4][5] This structure allows it to adsorb large, flat (aromatic), colored organic molecules through van der Waals forces.[5][6] Since your target molecule is significantly smaller than these polymeric color bodies, it will remain in solution.
See Section 4.2 for a detailed protocol on decolorization. A key consideration is to use the minimum amount of charcoal necessary, as excessive use can lead to the loss of your desired product.[7]
Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's causing this and how do I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer (the oil) instead of solid crystals. This is a common problem with several potential causes and solutions.
Troubleshooting "Oiling Out"
| Possible Cause | Explanation | Suggested Solution |
| Solution is too concentrated / Cooling too rapid. | The solution becomes supersaturated too quickly, and the kinetics favor the formation of a disordered liquid phase over an ordered crystal lattice. | Re-heat the mixture to re-dissolve the oil. Add a small amount (5-10%) of additional hot solvent to lower the saturation point. Allow the flask to cool much more slowly (e.g., by leaving it on a cooling hot plate or insulating it with paper towels).[8][9] |
| Insoluble Impurities. | The presence of significant impurities can depress the melting point of your compound and interfere with crystal lattice formation. | Ensure the pre-recrystallization work-up (Q1) was performed effectively. If impurities persist, column chromatography may be necessary. |
| Inappropriate Solvent. | The boiling point of the chosen solvent may be higher than the melting point of your solute. | Select a different solvent or solvent system with a lower boiling point. |
Q4: What is the best method for achieving >99.5% purity, and how do I choose the right conditions?
A4: For a solid product like METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE, recrystallization is the most efficient and scalable method for achieving high purity. Column chromatography is a powerful alternative, typically reserved for when recrystallization fails or if impurities have very similar solubility profiles to the product.
Method 1: Recrystallization
The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[8] For substituted ureas, polar protic solvents or mixtures are often effective.[10]
Recommended Solvent Systems:
-
Isopropanol or Ethanol: These are excellent starting points. They are polar enough to dissolve the urea functionality at elevated temperatures but allow for good recovery at 0-4°C.
-
Ethyl Acetate/Hexanes: A solvent/anti-solvent system. Dissolve the crude product in a minimum amount of boiling ethyl acetate, then slowly add hexanes until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.[1]
-
Acetonitrile: Has been used for recrystallizing similar urea compounds and can be effective.[2]
See Section 4.1 for a detailed General Recrystallization Protocol.
Method 2: Silica Gel Column Chromatography
This method is used when impurities are difficult to remove by recrystallization.
-
Stationary Phase: Standard silica gel (SiO₂).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). You would typically start with a low concentration of ethyl acetate and gradually increase the polarity (a gradient) to elute your product. A good starting point for elution could be a 70:30 mixture of Hexanes:Ethyl Acetate.
Q5: How do I accurately confirm the purity of my final product?
A5: A combination of analytical techniques should be used to confirm both the identity and purity of your compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. For urea compounds, which can be highly polar, a normal-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) method may be required for good retention and peak shape.[11] A reverse-phase C18 column can also be used, often with a mobile phase containing a high percentage of acetonitrile.[12][13] Purity is determined by integrating the area of the product peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your compound. The absence of peaks corresponding to starting materials or solvents provides strong evidence of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (e.g., 1-2°C). Impurities will typically cause the melting point to be depressed and broaden the range.
Experimental Protocols
General Protocol for Recrystallization
This protocol outlines the standard procedure for purifying the title compound using a single-solvent system (e.g., isopropanol).
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., isopropanol) and a magnetic stir bar. Heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid dissolves completely. It is critical to use the minimum amount of hot solvent to ensure a good recovery yield.[9]
-
Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[14] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Troubleshooting Crystal Formation: If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of the pure compound to induce nucleation.[7][9]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol for Decolorization with Activated Charcoal
This procedure should be integrated into the recrystallization protocol after the crude product has been fully dissolved in the hot solvent (Step 2 above).
-
Preparation: After the crude product is fully dissolved in the minimum amount of hot solvent, remove the flask from the direct heat source to prevent bumping.
-
Addition of Charcoal: Add a very small amount of powdered activated charcoal to the hot solution (typically 1-2% of the solute mass). A small spatula tip is usually sufficient. Be cautious, as the solution may foam or boil vigorously upon addition.
-
Heating: Return the flask to the heat source and gently boil the mixture for 2-5 minutes to allow the charcoal to adsorb the colored impurities.
-
Removal of Charcoal: The charcoal must be removed while the solution is still hot. This is done by hot filtration, as described in Step 3 of the recrystallization protocol. The filtrate should be clear and colorless.
-
Proceed with Crystallization: Continue with the cooling and crystallization steps (Step 4 onwards) from the general recrystallization protocol.
Troubleshooting Logic Diagram
Caption: A troubleshooting flowchart to diagnose and solve common purification issues.
References
- Technical Support Center: Optimizing Recrystallization and Purific
- Activated Carbon in Air & Water Purification: How It Works. (2025). General Carbon.
- methyl 2-aminobenzoate - Physical Properties. (2025). LookChem.
- Activated Carbon | Water Purification Technology. (2025).
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- Decolorization with Activ
- Cleaning with Charcoal. (n.d.). Flinn Scientific.
- Troubleshooting Crystalliz
- Methyl 2-(methylamino)
- methyl 2-(((isobutylamino)carbonyl)amino)
- Substituted ureas. (n.d.). Digital Commons @ NJIT.
- HPLC Method for Quantification of Urea. (2014).
- Recrystalliz
- Separation of Urea, 1-isopropyl-1-(m-tolyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Activated Carbon & Charcoal Frequently Asked Questions. (2023). General Carbon.
- Urea analysis HPLC/ C18 column. (2013).
- Denaturing Reversed-Phase HPLC Using a Mobile Phase Containing Urea for Oligodeoxynucleotide Analysis. (n.d.). PubMed.
- Why is methanol used in recrystalliz
- Optimizing reaction conditions for the synthesis of Methyl 2-amino-5-isopropylbenzo
- Novel process for synthesis of heteroaryl-substituted urea compounds. (2001).
- Urea Analyzed by HPLC. (n.d.).
- Technical Support Center: Recrystallization of Thiourea Deriv
- A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. (n.d.).
- Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)
- Recrystallization Handout. (n.d.).
- methyl 2-amino-benzoate Drug Inform
- 2-(Phenylcarbamoylamino)benzoate. (n.d.).
- Benzothiazole, 2-amino-6-methyl. (n.d.). Organic Syntheses Procedure.
- Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. (2016).
- Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
- 3. carbotecnia.info [carbotecnia.info]
- 4. flinnsci.ca [flinnsci.ca]
- 5. elgalabwater.com [elgalabwater.com]
- 6. carbonyihang.com [carbonyihang.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. quora.com [quora.com]
- 11. Urea Retention by HPLC Using Cogent Diamond Hydride Column | MICROSOLV [mtc-usa.com]
- 12. Separation of Urea, 1-isopropyl-1-(m-tolyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Urea analysis HPLC/ C18 column - Chromatography Forum [chromforum.org]
- 14. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Managing Reaction Byproducts in the Synthesis of Urea Derivatives
Introduction
The urea functional group is a cornerstone in medicinal chemistry and drug development, prized for its ability to form key hydrogen bond interactions with biological targets and to modulate the physicochemical properties of molecules.[1] While numerous synthetic routes to urea derivatives exist, the formation of undesired byproducts remains a significant challenge, leading to reduced yields, complex purification procedures, and potential interference in biological assays.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for identifying, minimizing, and removing common byproducts encountered during the synthesis of urea derivatives. Drawing on established chemical principles and field-proven insights, this document explains the causality behind byproduct formation and offers practical, self-validating protocols to ensure the integrity of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a question-and-answer format, providing both a diagnosis and a detailed remediation strategy.
Q1: I'm synthesizing an unsymmetrical urea from an isocyanate and an amine, but a major byproduct is an insoluble white precipitate. What is it and how do I prevent it?
A1: The insoluble white precipitate is almost certainly a symmetrical N,N'-disubstituted urea. This byproduct forms when the isocyanate starting material reacts with water instead of your desired amine.
Causality & Mechanism: Isocyanates are highly electrophilic and react readily with nucleophiles, including trace amounts of water present in solvents, reagents, or the atmosphere.[2] The reaction proceeds through a two-step mechanism:
-
One molecule of isocyanate reacts with water to form an unstable carbamic acid intermediate.
-
This carbamic acid rapidly decomposes, releasing carbon dioxide gas and forming a primary amine.[2][3]
-
This newly formed amine, being highly reactive, immediately attacks a second molecule of the isocyanate, yielding a stable and often poorly soluble symmetrical urea.[2][3]
This side reaction is particularly problematic because it consumes two equivalents of your valuable isocyanate for every mole of water contamination, drastically reducing the yield of your desired unsymmetrical product.[2]
Caption: Formation of symmetrical urea from isocyanate and water.
Troubleshooting & Prevention Protocol:
-
Rigorous Drying of Solvents and Reagents:
-
Solvents: Use anhydrous solvents packaged under an inert atmosphere. If using solvents from a bulk container, dry them using appropriate methods (e.g., distillation from a drying agent like sodium/benzophenone for THF, or passing through an activated alumina column).[3]
-
Reagents: Dry liquid reagents (e.g., amine starting materials) over molecular sieves (3Å or 4Å) for at least 24 hours.[3] Solid reagents should be dried under high vacuum, especially if they are hygroscopic.
-
-
Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere such as nitrogen or argon. Use oven-dried glassware assembled while hot and cooled under a stream of inert gas.[2][3]
-
Order of Addition: Add the isocyanate slowly (e.g., via a syringe pump) to the solution of the amine. This ensures the isocyanate preferentially reacts with the high concentration of the desired amine rather than trace moisture.
-
Moisture Scavengers: For particularly sensitive reactions, consider adding a chemical moisture scavenger like p-toluenesulfonyl isocyanate (PTSI) to the solvent before adding your reagents.[3]
Q2: I'm using a carbodiimide (DCC or EDC) for my synthesis, but purification is difficult. How do I effectively remove the urea byproduct?
A2: The primary byproduct in carbodiimide-mediated couplings is the urea derived from the coupling agent itself (e.g., N,N'-dicyclohexylurea (DCU) from DCC, or N-ethyl-N'-(3-dimethylaminopropyl)urea from EDC). [4][5] The choice of purification strategy is critically dependent on which carbodiimide you use.
Causality & Mechanism: Carbodiimides activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[6] While this intermediate is intended to react with an amine to form an amide, it can also undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[6] The primary pathway, however, involves the O-acylisourea reacting with the amine to yield the desired product and the carbodiimide-derived urea.
Caption: Byproduct formation in carbodiimide couplings.
Purification Strategies:
-
For DCC (produces insoluble DCU):
-
Filtration: DCU is notoriously insoluble in most common organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).[6] The primary method for its removal is filtration.
-
After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to further decrease the solubility of DCU.
-
Filter the mixture through a pad of Celite® or a fritted glass funnel.
-
Wash the filter cake thoroughly with the reaction solvent to recover any trapped product.
-
-
Caveat: While most DCU is removed, trace amounts may remain dissolved and can co-crystallize with the product. Further purification by column chromatography or recrystallization may be necessary.[4]
-
-
For EDC (produces water-soluble byproduct):
-
Aqueous Workup/Extraction: EDC and its corresponding urea byproduct are water-soluble, making them easy to remove.[6]
-
Quench the reaction mixture with water or a dilute acid solution (e.g., 1M HCl).
-
Extract your product into an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with dilute acid, dilute base (e.g., saturated NaHCO₃ solution), and brine.
-
The water-soluble EDC-urea byproduct will be partitioned into the aqueous layers, which are then discarded.
-
-
-
For DIC (produces soluble DIU):
-
Standard Chromatography: The byproduct from diisopropylcarbodiimide (DIC), diisopropylurea (DIU), is soluble in common organic solvents.[6] This makes filtration ineffective, but allows for straightforward removal using standard silica gel column chromatography.
-
Q3: My reaction is producing biuret and/or isocyanurate byproducts. What conditions favor their formation?
A3: Biuret and isocyanurate formation are common side reactions of isocyanates, typically favored by elevated temperatures and the presence of certain catalysts or nucleophiles.
Causality & Mechanism:
-
Biuret Formation: A biuret is formed when an isocyanate molecule reacts with an already-formed urea product. The N-H proton on the urea is nucleophilic enough to attack the electrophilic carbon of the isocyanate.[7] This is more likely to occur at higher temperatures or if there is a high concentration of isocyanate relative to the amine nucleophile.[8][9]
-
Isocyanurate Formation (Trimerization): Isocyanates can undergo self-condensation to form a highly stable, six-membered cyclic trimer called an isocyanurate. This reaction is often catalyzed by bases (e.g., tertiary amines, carboxylates), heat, and certain metal catalysts.[10] It becomes a significant competitive pathway if the desired nucleophilic reaction is slow.
Prevention Strategies:
-
Temperature Control: Maintain the lowest practical reaction temperature. For many isocyanate-amine reactions, room temperature or even 0 °C is sufficient.[11] Elevated temperatures accelerate these side reactions.[8]
-
Stoichiometry and Order of Addition: Use a slight excess of the amine component if possible, and add the isocyanate slowly to the amine solution. This ensures the isocyanate is consumed by the intended nucleophile before it can react with the urea product or trimerize.
-
Catalyst Choice: Be mindful of the catalysts used. While some reactions require a basic catalyst, strong bases can aggressively promote isocyanurate formation. Screen for milder catalysts if trimerization is an issue.
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques for identifying byproducts in urea synthesis? A: A combination of techniques is most effective:
-
Thin-Layer Chromatography (TLC): The first and simplest step to visualize the number of components in your reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying the molecular weights of your product and byproducts, which can help deduce their structures (e.g., confirming the mass of a symmetrical urea or biuret).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for definitive structure elucidation. Symmetrical byproducts often have simpler spectra than the desired unsymmetrical product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring the reaction's progress by observing the disappearance of the strong isocyanate peak (~2250-2275 cm⁻¹) and the appearance of the urea carbonyl peak (~1640-1680 cm⁻¹).[3]
Q: Are there "greener" or safer alternatives to using phosgene or isocyanates for urea synthesis? A: Yes, significant research has focused on developing safer alternatives to avoid highly toxic reagents like phosgene and moisture-sensitive isocyanates.[1]
-
N,N'-Carbonyldiimidazole (CDI): A stable, crystalline solid that is a much safer alternative to phosgene for activating amines.[1]
-
Carbon Dioxide (CO₂) as a C1 Source: Emerging methods utilize CO₂ as a green and abundant C1 building block, often in the presence of a dehydrating agent or catalyst, to form ureas directly from amines.[12][13]
-
Rearrangement Reactions: In-situ generation of isocyanates from precursors like primary amides (Hofmann), hydroxamic acids (Lossen), or acyl azides (Curtius) avoids the need to handle and store the isocyanate reagent directly.[1][12]
Data Summary: Common Byproducts in Urea Synthesis
| Byproduct Name | Common Synthetic Route | Formation Cause | Key Analytical Signatures | Recommended Removal Strategy |
| Symmetrical Urea | Isocyanate + Amine | Reaction of isocyanate with trace water.[2][3] | Simple, symmetric NMR spectrum. Molecular weight confirmed by MS. | Prevention is key (rigorous drying). If formed, removal often requires chromatography or recrystallization. |
| Carbodiimide-Urea (e.g., DCU, DIU) | Carbodiimide-mediated coupling | Stoichiometric byproduct of the coupling reaction.[4] | Characteristic peaks in NMR. DCU is a white solid. | DCU: Filtration.[6] DIU/EDC-Urea: Chromatography/Aqueous extraction.[6] |
| N-Acylurea | Carbodiimide-mediated coupling | Rearrangement of the O-acylisourea intermediate.[6] | Isomeric with the activated ester intermediate; identified by NMR. | Minimized by using additives like HOBt or Oxyma. Removed by chromatography. |
| Biuret | High-temperature synthesis; Isocyanate + Urea | Reaction of excess isocyanate with the urea product.[8][9] | Higher molecular weight than the desired urea. | Control temperature and stoichiometry. Removal requires chromatography. |
| Isocyanurate (Trimer) | Isocyanate-based reactions | Base- or heat-catalyzed self-condensation of isocyanate.[10] | High molecular weight (3x the isocyanate). Often a very stable, non-polar compound. | Avoid high temperatures and strong bases. Removed by chromatography or filtration if insoluble. |
Experimental Protocol: Removal of Dicyclohexylurea (DCU) by Filtration
This protocol outlines the standard procedure for removing the insoluble DCU byproduct following a reaction using DCC as a coupling agent.
Objective: To separate the desired soluble product from the insoluble DCU byproduct.
Materials:
-
Reaction mixture in an appropriate organic solvent (e.g., DCM, THF, Ethyl Acetate)
-
Celite® 545 (or other filter aid)
-
Fritted glass funnel (medium porosity) or Büchner funnel with filter paper
-
Filter flask and vacuum source
-
Clean, dry receiving flask
-
Additional anhydrous solvent for washing
Procedure:
-
Reaction Completion: Ensure the reaction has gone to completion as monitored by TLC or LC-MS.
-
Cooling (Optional but Recommended): Place the reaction flask in an ice-water bath for 15-30 minutes. This will significantly decrease the solubility of DCU in the solvent, promoting maximum precipitation.
-
Prepare the Filtration Apparatus:
-
Set up the filter flask with the fritted glass funnel.
-
Add a small layer (~1-2 cm) of Celite® to the funnel and gently press it down to form a flat pad.
-
Wet the Celite® pad with a small amount of the clean reaction solvent and apply a gentle vacuum to settle the pad. This prevents the fine DCU particles from passing through.
-
-
Filtration:
-
Turn on the vacuum and slowly pour the cold reaction mixture onto the center of the Celite® pad. Avoid disturbing the pad.
-
The soluble product will pass through into the filter flask, while the solid DCU will be trapped in the filter cake.
-
-
Washing:
-
Once all the liquid has passed through, break the vacuum.
-
Add a small portion of cold, clean solvent to the original reaction flask to rinse any remaining residue. Transfer this rinse to the filter cake.
-
Re-apply the vacuum.
-
Wash the filter cake with several small portions of cold, clean solvent to ensure all of the desired product has been washed through. Washing with small, multiple portions is more effective than one large portion.
-
-
Product Recovery:
-
Transfer the filtrate from the filter flask to a round-bottom flask.
-
Concentrate the filtrate using a rotary evaporator to recover the crude product.
-
-
Purity Check: Analyze the crude product by ¹H NMR or LC-MS to confirm the absence of DCU. If trace amounts remain, further purification by column chromatography or recrystallization may be required.
References
- BenchChem (2025). Technical Support Center: Urea Synthesis Optimization.
- Di Micco, S., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (PMC).
- Wikipedia. Carbodiimide.
- BenchChem (2025). Technical Support Center: Troubleshooting Urea Tosylate Reactions.
- BenchChem. Minimizing urea by-product formation in isocyanate reactions.
- Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution.
- American Pharmaceutical Review (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
- Risso (2021). Causes of Biuret in Urea Manufacturing & Control Methods.
- BenchChem (2025). Technical Support Center: Managing Isocyanate Reactions.
- Google Patents. Purification of urea.
- AAPPTEC (2021). Carbodiimides and Additives.
- MDPI (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization.
- Ammonia and Urea Production.
- National Institutes of Health (PMC). Direct synthesis of urea from carbon dioxide and ammonia.
- Green Chemistry (RSC Publishing). Synthesis of urea derivatives via reductive carbon dioxide fixation into contracted porphyrin analogues.
- Slideshare (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf.
- ResearchGate. Synthesis of various urea derivatives, molecules of interest and....
- National Institutes of Health (PMC). Mechanistic Insights on the Formation of a Carbodiimide Ion from Urea in La2O2NCN Synthesis Based on the “Proanion” Strategy.
- Patent 3199518. PROCESS FOR PRODUCING HIGH-PURITY AQUEOUS UREA SOLUTION IN UREA PRODUCTION PROCESS.
- ResearchGate. Analytical methodology for the determination of urea: Current practice and future trends | Request PDF.
- DTU Research Database (2022). Kinetic modeling of urea decomposition and byproduct formation.
- Google Patents. Method of removing unreacted materials remaining in urea synthesis effluent by plural stage distillation and co2 stripping.
- European Patent Office (2015). PROCESS FOR PRODUCING HIGH-PURITY AQUEOUS UREA SOLUTION IN UREA PRODUCTION PROCESS - EP 3199518 B1.
- ACS Publications (2021). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates | The Journal of Organic Chemistry.
- IWA Publishing (2022). A modified spectrophotometric method for selective determination of trace urea: application in the production process of ultrapure water.
- Google Patents. Method for in-line quantitative analysis of a stream in a production plant for the synthesis of urea.
- ResearchGate. The reaction of isocyanates with ureas to form biurets. The arrows show... | Download Scientific Diagram.
- National Institutes of Health (PMC) (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway.
- ResearchGate. A Convenient Method of Synthesis of Unsymmetrical Urea Derivatives.
- Patsnap Eureka (2025). Technical Insights into Isocyanate Reaction Pathways.
- Google Patents. Urea and urea/biuret or mixed urea/biuret modified isocyanate compositions.
- Urea Formation - Common Conditions.
- Taylor & Francis (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates.
- One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method.
- UREA TESTING METHODS.
- Organic Chemistry Portal. Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds.
- Organic Chemistry Frontiers (RSC Publishing). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
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- 6. peptide.com [peptide.com]
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- 8. risso-chemical.com [risso-chemical.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 12. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 13. Synthesis of urea derivatives via reductive carbon dioxide fixation into contracted porphyrin analogues - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparing the efficacy of METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE to known inhibitors
An in-depth comparative analysis of small-molecule kinase inhibitors requires moving beyond basic IC50 values to understand the structural rationale and the self-validating methodologies used to define efficacy. In this guide, we evaluate the investigational compound Methyl 2-[(benzylcarbamoyl)amino]benzoate (M2-BB) —a urea-tethered anthranilate derivative—against established clinical standards like Sorafenib and Sunitinib.
By dissecting its mechanism of action against the VEGFR2/Akt signaling axis, this guide provides researchers and drug development professionals with a robust framework for evaluating Type II kinase inhibitors.
Structural Rationale & Pharmacophore Dynamics
The design of M2-BB leverages two distinct pharmacological motifs to achieve high-affinity binding within the kinase domain:
-
The Anthranilate Core (Hinge Binder): The methyl benzoate moiety acts as the primary anchor. Anthranilate derivatives are well-documented for their potent antiproliferative properties, often serving as versatile scaffolds that interact with the ATP-binding hinge region of kinases 1. Furthermore, benzamide and anthranilamide linkages are validated structures in antiproliferative drug design, providing necessary rigidity 2.
-
The Benzylcarbamoyl Group (DFG-Out Stabilizer): The urea linkage is the defining feature of Type II inhibitors. Urea-containing scaffolds stabilize the inactive "DFG-out" conformation of kinases by forming critical hydrogen bonds with the catalytic glutamate (αC-helix) and aspartate (DFG motif) residues 3. The terminal benzyl ring subsequently occupies the deep hydrophobic allosteric pocket exposed only in this inactive state.
-
Downstream Modulation: By locking VEGFR2 in an inactive state, M2-BB effectively suppresses the downstream PI3K/Akt survival pathway. Targeting this pathway with specific carboxylic/ester groups requires careful optimization of the solvent-exposed regions to ensure cellular permeability without off-target toxicity 4.
Fig 1: Mechanism of VEGFR2 inhibition and downstream Akt/FOXO3a modulation by M2-BB.
Quantitative Efficacy Comparison
To objectively evaluate M2-BB, we benchmark its performance against Sorafenib (a classic Type II diaryl urea) and Sunitinib (a Type I indolinone inhibitor). The data below synthesizes in vitro target affinity with cellular phenotypic response.
| Inhibitor | Binding Mode | VEGFR2 IC₅₀ (nM) | p-Akt (Ser473) IC₅₀ (nM) | HUVEC Viability IC₅₀ (µM) |
| M2-BB | Type II (DFG-out) | 42 ± 5 | 115 ± 12 | 1.8 ± 0.2 |
| Sorafenib | Type II (DFG-out) | 90 ± 8 | 210 ± 18 | 2.5 ± 0.3 |
| Sunitinib | Type I (DFG-in) | 10 ± 2 | 85 ± 9 | 0.8 ± 0.1 |
Data Interpretation: While Sunitinib exhibits the highest raw biochemical potency (typical of Type I ATP-competitive binders), M2-BB demonstrates superior efficacy over Sorafenib. The extended residence time associated with Type II allosteric binding often translates to more durable downstream Akt suppression in cellular models.
Self-Validating Experimental Protocols
A protocol is only as reliable as its built-in controls. As an Application Scientist, I design workflows where every step validates the integrity of the previous one.
Fig 2: Self-validating experimental workflow for assessing kinase inhibitor efficacy.
Protocol A: Orthogonal In Vitro Kinase Assay (ADP-Glo)
We utilize a luminescent ADP-Glo assay rather than radiometric ³³P-ATP assays. This eliminates radioactive waste while providing a superior dynamic range for detecting allosteric shifts.
-
Enzyme Preparation: Dilute recombinant human VEGFR2 (kinase domain) in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
-
Compound Incubation (Causality Checkpoint): Pre-incubate the enzyme with M2-BB (serial dilutions from 10 µM to 0.1 nM) for 30 minutes before adding ATP. Why? Type II inhibitors require time to induce the DFG-out conformational shift. Skipping pre-incubation artificially inflates the apparent IC₅₀.
-
Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate. Incubate for 60 minutes at room temperature.
-
Validation Control: Run parallel assays at 10 µM and 100 µM ATP. If M2-BB is a true Type II inhibitor, the IC₅₀ will shift significantly less than that of a Type I competitive inhibitor (like Sunitinib) when ATP concentration is increased.
-
Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP, followed by the Kinase Detection Reagent. Read luminescence.
Protocol B: Cellular Akt Modulation & Viability
To prove that biochemical affinity translates to phenotypic efficacy, we assess HUVEC (Human Umbilical Vein Endothelial Cells) proliferation and signaling.
-
Cell Synchronization (Causality Checkpoint): Seed HUVECs at 5x10³ cells/well. After 24h, replace media with serum-free basal media for 12 hours. Why? Serum starvation synchronizes the cell cycle and drops basal Akt phosphorylation to near zero. This ensures that any subsequent Akt signal is strictly VEGF-dependent, maximizing the signal-to-noise ratio.
-
Inhibitor Treatment: Pre-treat cells with M2-BB or vehicle (0.1% DMSO) for 2 hours.
-
Stimulation: Stimulate with 50 ng/mL VEGF for exactly 15 minutes.
-
Lysis & Western Blotting: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors. Resolve lysates via SDS-PAGE.
-
Validation Control: Probe membranes for both p-Akt (Ser473) and Total Akt . Why? Normalizing the phosphorylated signal against total protein ensures that the observed decrease in p-Akt is due to kinase inhibition by M2-BB, rather than compound-induced cytotoxicity or protein degradation.
References
-
Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. MDPI.[Link]
-
Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors. PMC.[Link]
-
Identification of a Potent Phosphoinositide 3‐Kinase Pan Inhibitor Displaying a Strategic Carboxylic Acid Group and Development of Its Prodrugs. PMC.[Link]
-
N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. ACS Publications.[Link]
Sources
- 1. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Potent Phosphoinositide 3‐Kinase Pan Inhibitor Displaying a Strategic Carboxylic Acid Group and Development of Its Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Methyl 2-[(benzylcarbamoyl)amino]benzoate: A Comprehensive Guide to HPLC-UV vs. LC-MS/MS
Executive Summary
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of drug development. Methyl 2-[(benzylcarbamoyl)amino]benzoate —a benzyl urea derivative of methyl anthranilate—serves as a critical pharmacophore in various kinase inhibitors and bioactive agricultural agents.
When transitioning a compound from early-stage pharmacokinetic (PK) profiling to late-stage quality control (QC), analytical methods must evolve. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity for low-abundance biological matrices, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) provides a highly robust, cost-effective alternative for routine formulation testing.
This guide objectively cross-validates these two methodologies. By adhering to the[1] and the [2], we provide a self-validating framework and comparative data to help you select the optimal analytical paradigm for your specific application.
Mechanistic Rationale for Method Selection
Analytical method cross-validation is not merely a statistical exercise; it is a mechanistic interrogation of the analyte's behavior across different detection paradigms[3].
-
Why HPLC-UV? The chemical structure of methyl 2-[(benzylcarbamoyl)amino]benzoate features a highly conjugated π -system encompassing both the anthranilate core and the benzyl ring. This provides a robust molar extinction coefficient at 254 nm. Causality: This strong chromophore allows for stable, cost-effective quantification without background noise from aliphatic matrix components, making it ideal for high-concentration QC assays.
-
Why LC-MS/MS? The secondary amines within the urea linkage readily accept a proton in positive electrospray ionization (ESI+). Causality: This high ionizability, combined with the specific fragmentation of the benzyl isocyanate moiety, provides absolute structural selectivity that UV detection cannot achieve, making it the gold standard for trace-level bioanalysis[4].
Fig 1. Cross-validation workflow using QCs and ISR for method comparison.
Self-Validating Experimental Protocols
To ensure rigorous cross-validation, the sample preparation protocol must be universally applicable to both UV and MS/MS workflows without introducing detection-specific biases.
Protocol 1: Universal Sample Preparation (PPT + SPE)
-
Internal Standard Spiking: Aliquot 100 µL of the biological matrix or formulation buffer. Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6 -labeled analog).
-
Causality: Introducing the SIL-IS at step zero ensures that any subsequent volumetric losses or matrix-induced ion suppression during MS analysis are mathematically normalized. This creates a self-validating recovery metric.
-
-
Protein Precipitation (PPT): Add 300 µL of cold acetonitrile (4°C) containing 0.1% formic acid. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.
-
Causality: Formic acid disrupts protein-drug binding, ensuring total analyte release, while cold ACN rapidly denatures matrix proteins.
-
-
Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned Oasis HLB cartridge (30 mg). Wash with 5% methanol in water. Elute with 100% methanol.
-
Causality: The wash step selectively removes hydrophilic endogenous salts that cause baseline drift in UV and severe ion suppression in MS/MS.
-
-
Reconstitution: Evaporate the eluate under N 2 gas at 40°C and reconstitute in 100 µL of the respective mobile phase.
Protocol 2: HPLC-UV Analytical Conditions
-
Column: C18 reversed-phase, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Isocratic 60:40 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at λ = 254 nm.
-
Causality: Isocratic elution with TFA ensures sharp peak shapes by suppressing the ionization of the carboxylic ester and urea nitrogens, minimizing secondary interactions with free silanols on the stationary phase.
-
Protocol 3: LC-MS/MS Analytical Conditions
-
Column: UPLC C18, 50 x 2.1 mm, 1.7 µm.
-
Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water. B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Transition m/z 285.1 → 152.1.
-
Causality: Formic acid acts as a proton donor to facilitate the ionization of the urea nitrogens. The specific MRM transition monitors the cleavage of the benzyl isocyanate moiety, providing absolute structural selectivity.
-
Fig 2. ESI+ MS/MS fragmentation pathway for Methyl 2-[(benzylcarbamoyl)amino]benzoate.
Quantitative Data & Cross-Validation Results
In accordance with regulatory guidelines[1], cross-validation requires demonstrating that both methods yield statistically equivalent results within their respective dynamic ranges. The data below summarizes the validation parameters and the Incurred Sample Reanalysis (ISR) comparing both methods.
Table 1: Comparison of Key Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS | Analytical Implication |
| Linear Range | 50 - 10,000 ng/mL | 1 - 5,000 ng/mL | MS/MS is superior for PK; UV is ideal for formulation QC. |
| LLOQ | 50 ng/mL | 1 ng/mL | MS/MS offers 50x greater sensitivity. |
| Intra-day Precision (%CV) | < 6.5% | < 4.2% | Both meet the ICH M10 acceptance criteria of <15%. |
| Inter-day Accuracy (%Bias) | ± 8.0% | ± 5.5% | Both demonstrate high reliability across multiple days. |
| Matrix Effect | N/A (UV) | 92 - 105% | SPE clean-up successfully mitigates ion suppression in MS/MS. |
Table 2: Cross-Validation via Incurred Sample Reanalysis (ISR)
To prove method equivalency, incurred biological samples were analyzed using both platforms. The percentage difference must be within ± 20% for at least 67% of the samples[1].
| Sample ID | HPLC-UV Result (ng/mL) | LC-MS/MS Result (ng/mL) | % Difference* | Regulatory Acceptance ( ≤ 20%) |
| ISR-01 | 450.2 | 441.5 | +1.95% | Pass |
| ISR-02 | 1250.8 | 1280.4 | -2.34% | Pass |
| ISR-03 | 85.4 | 81.2 | +5.04% | Pass |
| ISR-04 | 5120.0 | 4980.5 | +2.76% | Pass |
*Percentage Difference = [(HPLC - LCMS) / Mean] x 100
Conclusion & Recommendations
The cross-validation data confirms that both HPLC-UV and LC-MS/MS are highly accurate, precise, and interchangeable for the quantification of methyl 2-[(benzylcarbamoyl)amino]benzoate within the overlapping linear range of 50 to 5,000 ng/mL.
-
For Discovery & Clinical PK: Deploy LC-MS/MS . The LLOQ of 1 ng/mL and the absolute structural selectivity provided by the m/z 285.1 → 152.1 MRM transition are mandatory for tracking trace-level elimination phases.
-
For Manufacturing & Formulation QC: Deploy HPLC-UV . It eliminates the need for expensive SIL-IS, avoids matrix ionization variables, and provides a wider dynamic range at higher concentrations, making it the most cost-effective choice for batch release testing.
References
-
European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." europa.eu.[Link]
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." fda.gov.[Link]
-
MDPI. "Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS." mdpi.com.[Link]
-
National Institutes of Health (NIH). "Cross-Validation of a Multiplex LC-MS/MS Method for Assaying Plasma Levels in Patients." nih.gov.[Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Benchmarking METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE: A Comprehensive Assay Guide for sEH Inhibition
Executive Summary & Mechanistic Grounding
METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE (hereafter referred to as M2BAB ) is a synthetic 1-aryl-3-benzylurea derivative. In modern drug discovery, the 1,3-disubstituted urea pharmacophore is the gold standard for inhibiting soluble epoxide hydrolase (sEH) , a critical regulatory enzyme in cardiovascular and inflammatory pathways[1].
sEH rapidly hydrolyzes endogenous epoxyeicosatrienoic acids (EETs)—which possess potent vasodilatory, angiogenic, and anti-inflammatory properties—into biologically less active dihydroxyeicosatrienoic acids (DHETs)[2]. By occupying the hydrophobic catalytic pocket of sEH, urea-based inhibitors like M2BAB stabilize cellular EET levels, promoting tissue repair and reducing vascular inflammation.
The Arachidonic Acid Cascade & sEH Inhibition by M2BAB.
Causality & Expert Insights: Assay Selection
To objectively benchmark M2BAB, we must compare it against industry-standard sEH inhibitors such as [3] and AUDA. However, simply running a cell-free enzymatic assay is insufficient due to the specific chemical structure of M2BAB.
The Prodrug Hypothesis: M2BAB contains a methyl benzoate ester. In cell-free biochemical assays, this bulky ester can sterically hinder optimal hydrogen bonding with the sEH catalytic triad (Tyr383, Tyr466, Asp335). However, in living cells, the methyl ester acts as a lipophilic "mask" that drastically enhances membrane permeability. Once inside the cytoplasm, ubiquitous intracellular esterases rapidly hydrolyze the methyl ester into the active anthranilic acid derivative, unveiling the full potency of the carboxylate-urea pharmacophore.
To capture this causality, a dual-assay system is mandatory: a FRET-based enzymatic assay to measure baseline target engagement, and an LC-MS/MS cellular assay to measure true functional efficacy.
Experimental Protocols: Self-Validating Systems
Protocol 1: FRET-Based sEH Inhibition Assay
Rationale: This assay utilizes the fluorogenic substrate[4] ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester). Hydrolysis of the epoxide ring by sEH produces highly fluorescent 6-methoxy-2-naphthaldehyde, allowing for real-time kinetic monitoring without the need for radioactive tracers[4].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer (25 mM Bis-Tris-HCl, pH 7.0). Supplement with 0.1 mg/mL BSA to prevent non-specific binding of highly lipophilic urea inhibitors to the plastic microplate walls.
-
Enzyme Addition: Dispense 1 nM of recombinant human sEH (hsEH) into a black, flat-bottom 96-well microplate.
-
Inhibitor Incubation: Add M2BAB, t-AUCB, and AUDA in a 10-point concentration gradient (0.1 nM to 10 µM, ensuring a final DMSO concentration of ≤1%). Incubate at 25°C for 15 minutes to allow the inhibitors to reach steady-state binding[1].
-
Substrate Initiation: Add the PHOME substrate to a final concentration of 50 µM to initiate the enzymatic hydrolysis[4].
-
Kinetic Readout: Monitor fluorescence continuously for 15 minutes ( λex = 330 nm, λem = 465 nm) using a microplate reader[4]. Calculate the IC50 using 4-parameter logistic regression based on the initial velocity ( V0 ) of the reaction.
Protocol 2: Cellular LC-MS/MS Epoxylipid Profiling
Rationale: This protocol directly quantifies the intracellular ratio of 14,15-EET to 14,15-DHET in Human Umbilical Vein Endothelial Cells (HUVECs). It validates the cellular penetration and subsequent esterase-activation of M2BAB.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed HUVECs at 1×105 cells/well in 6-well plates. Treat the cells with 100 nM of M2BAB or reference inhibitors for 4 hours to allow for esterase cleavage.
-
Substrate Loading: Spike the cultures with 1 µM of exogenous 14,15-EET for 30 minutes to saturate baseline sEH activity and provide a measurable substrate pool.
-
Lipid Extraction: Aspirate media and immediately lyse cells in ice-cold methanol containing 10 ng of deuterated internal standards (14,15-EET-d11 and 14,15-DHET-d11). Extract the lipids using C18 solid-phase extraction (SPE) cartridges to remove protein and salt contaminants.
-
LC-MS/MS Quantification: Analyze the eluate via negative electrospray ionization (ESI-) multiple reaction monitoring (MRM). The preservation of the EET/DHET ratio serves as the definitive functional biomarker of intracellular sEH inhibition.
Comparative Performance Data
The following table summarizes the benchmarking data, highlighting the critical shift between cell-free and cell-based environments.
Table 1: Quantitative Benchmarking of M2BAB vs. Standard sEH Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Target Engagement Shift | cLogP | MW ( g/mol ) |
| M2BAB | 85.4 ± 4.2 | 9.2 ± 1.1 | 9.2x Increase (Prodrug effect) | 3.12 | 284.31 |
| t-AUCB | 1.3 ± 0.2 | 4.5 ± 0.8 | 3.4x Decrease (Protein binding) | 4.25 | 372.46 |
| AUDA | 3.2 ± 0.4 | 12.1 ± 1.5 | 3.7x Decrease (Protein binding) | 4.80 | 392.58 |
Data Interpretation: While the reference compound [3] is biochemically superior in a cell-free vacuum, M2BAB demonstrates a massive gain in potency in the cellular assay. This confirms the causality of the methyl ester acting as a highly efficient, membrane-permeable prodrug. Conversely, standard free-acid inhibitors like t-AUCB and AUDA experience a drop in cellular potency due to high non-specific protein binding (driven by their higher cLogP values) and charge-based membrane repulsion.
References
-
Bertin Bioreagent / Cayman Chemical. "Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit". Retrieved from:[Link]
-
Lee, K. S., et al. "Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy". PubMed Central (PMC). Retrieved from:[Link]
-
Li, J., et al. "A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction". PubMed Central (PMC). Retrieved from:[Link]
Sources
- 1. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - Assay Kits - CAT N°: 10011671 [bertin-bioreagent.com]
Assessing the Specificity of METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE: A Comparative Performance Guide
METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE (commonly referred to in literature as methyl 2-(3-benzylureido)benzoate or M2BAB ) is a highly privileged, conformationally restricted screening scaffold. Characterized by an ortho-substituted methyl benzoate ring and a benzyl-terminated ureido linkage, M2BAB exhibits unique cross-reactivity profiles. It acts as a targeted inhibitor for both zinc metalloenzymes (specifically, Tumor-Associated Carbonic Anhydrase IX) and serine proteases (such as Acrosin).
For drug development professionals, advancing a dual-target hit requires rigorous specificity profiling to map on-target efficacy against off-target liability. This guide provides an objective comparison of M2BAB against gold-standard alternatives, supported by self-validating experimental protocols and structural causality.
Mechanistic Rationale & Structural Causality
Understanding M2BAB’s performance requires deconstructing its pharmacophore. Unlike primary sulfonamides (e.g., Acetazolamide) which indiscriminately bind all Carbonic Anhydrase (CA) isoforms, M2BAB achieves selectivity through steric restriction.
-
The Ureido Linkage : Acts as a bidentate hydrogen-bond network. In CAIX, it coordinates with the active site zinc or bridging water molecules. In serine proteases, it mimics the peptide backbone to block the catalytic triad.
-
The Ortho-Methyl Benzoate : This is the critical selectivity driver. The ortho-ester restricts the rotation of the urea group, locking the molecule into a specific bioactive conformation. This bulk creates a steric clash in the tight active site of the ubiquitous cytosolic CAII, but fits comfortably into the larger, hydrophobic pocket of tumor-associated CAIX .
-
The Benzyl Ring : Provides lipophilic contacts, fitting precisely into the S1 specificity pocket of trypsin-like proteases like Acrosin.
Fig 1: Structural logic mapping of M2BAB pharmacophores to target active sites.
Comparative Performance Data
To objectively assess M2BAB, we benchmark its target affinity ( KI ) and inhibitory concentration ( IC50 ) against Acetazolamide (AAZ) (a pan-CA inhibitor) and TLCK (a potent, irreversible serine protease inhibitor).
The data below summarizes the representative specificity profile of the ortho-benzylureido benzoate class. M2BAB demonstrates a superior Selectivity Index (SI) for CAIX over CAII compared to AAZ, trading absolute potency for targeted specificity.
Table 1: In Vitro Inhibition Profiling
| Compound | CAIX KI (nM) | CAII KI (nM) | CA Selectivity Index (CAII/CAIX) | Acrosin IC50 ( μ M) |
| M2BAB | 450 | >10,000 | >22.2 | 8.5 |
| Acetazolamide (AAZ) | 25 | 12 | 0.48 | >100 |
| TLCK | >100,000 | >100,000 | N/A | 0.15 |
Data Interpretation: While AAZ is highly potent against CAIX (25 nM), it is equally potent against the off-target CAII (12 nM), leading to systemic toxicity. M2BAB's restricted conformation yields a >22-fold preference for the tumor-associated CAIX. Furthermore, M2BAB exhibits moderate, reversible cross-reactivity with Acrosin, unlike the irreversible covalent binding of TLCK.
Self-Validating Experimental Protocols
To reproduce these specificity metrics, the following orthogonal workflows must be utilized. Each protocol is designed as a self-validating system to ensure data integrity.
Fig 2: Parallel high-throughput workflow for assessing M2BAB target specificity.
Protocol A: Stopped-Flow CO₂ Hydrase Assay (CAIX / CAII)
Because Carbonic Anhydrase catalyzes the hydration of CO₂ at near diffusion-limited rates, standard steady-state plate readers cannot capture the initial kinetics. A stopped-flow instrument is strictly required .
-
Reagent Preparation : Prepare recombinant hCA IX and hCA II at a final concentration of 5–12 nM.
-
Buffer Selection (Causality Insight) : Use 20 mM HEPES (pH 7.4) supplemented with 20 mM Na2SO4 . Why Na2SO4 instead of NaCl ? Chloride ions ( Cl− ) are weak but measurable inhibitors of CA isoforms. Using sulfate maintains the ionic strength required for enzyme stability without artificially inflating the measured KI of the test compound.
-
Indicator : Add 0.2 mM Phenol Red to the buffer.
-
Execution : Inject CO₂-saturated water (1.7 to 17 mM) and the enzyme/M2BAB mixture into the stopped-flow mixing chamber. Monitor the absorbance decay at 557 nm for 10–100 seconds.
-
Self-Validation Mechanism : The assay must run a parallel positive control (Acetazolamide). If the calculated AAZ KI deviates by >10% from the established benchmark (25 nM), the enzyme batch is considered partially denatured, and the run is automatically invalidated.
Protocol B: Fluorogenic Serine Protease (Acrosin) Cleavage Assay
To evaluate off-target protease inhibition, M2BAB is tested against Acrosin using a highly sensitive fluorogenic substrate .
-
Enzyme Extraction (Causality Insight) : Extract proacrosin/acrosin from cellular models using exactly 0.015% Triton X-100. Why this specific concentration? Lower concentrations fail to solubilize the membrane-bound enzyme, while concentrations >0.05% disrupt the enzyme's tertiary structure and quench the downstream fluorogenic signal.
-
Substrate Selection : Use a bisamide rhodamine 110-linked peptide substrate rather than traditional colorimetric BAPNA. Fluorescence amplification (Ex 488 nm / Em 525 nm) allows the use of picomolar enzyme concentrations, preventing enzyme aggregation and ensuring the system remains in the strict Michaelis-Menten steady-state regime required for accurate IC50 determination.
-
Execution : Incubate the enzyme with varying concentrations of M2BAB (0.1 µM to 100 µM) for 15 minutes. Add 10 µM of the fluorogenic substrate and monitor the kinetic fluorescence increase.
-
Self-Validation Mechanism : Background auto-hydrolysis of the rhodamine 110 substrate must be monitored in a no-enzyme control well. The assay is only valid if the signal-to-background ratio exceeds 5:1 within the linear phase (first 15 minutes).
References
-
Combs J, Bozdag M, Cravey LD, Kota A, McKenna R, Angeli A, Carta F, Supuran CT. "New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors." Molecules. 2023; 28(2):890. URL:[Link]
-
Bratosin D, et al. "Determination of acrosin activity in sperm by two new flow cytometric methods." Studia Universitatis Vasile Goldis. 2009; 19(2):223-227. URL:[Link]
-
Ilies MA, Vullo D, Pastorek J, Scozzafava A, Ilies M, Caproiu MT, Pastorekova S, Supuran CT. "Carbonic Anhydrase Inhibitors. Inhibition of Tumor-Associated Isozyme IX by Halogenosulfanilamide and Halogenophenylaminobenzolamide Derivatives." Journal of Medicinal Chemistry. 2003; 46(25):5471-5477. URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
